Nemiralisib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
PI3K delta - selective inhibitor
See also: this compound Succinate (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
2-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O/c1-17(2)32-10-8-31(9-11-32)16-19-14-28-26(33-19)22-12-18(13-25-23(22)15-29-30-25)20-4-3-5-24-21(20)6-7-27-24/h3-7,12-15,17,27H,8-11,16H2,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIDWGZGWVSZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=C6C=CNC6=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254036-71-9 | |
| Record name | Nemiralisib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nemiralisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16253 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-(1H-indol-4-yl)-4-(5-{[4-(1-methylethyl)-1-piperazinyl]methyl}-1,3-oxazol-2-yl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEMIRALISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEP8JJ3OZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nemiralisib: A Technical Deep-Dive into its Mechanism of Action in Respiratory Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Nemiralisib (GSK2269557) is a potent and highly selective, inhaled inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The therapeutic rationale for this compound in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma was predicated on the critical role of the PI3Kδ signaling pathway in driving the inflammatory responses characteristic of these conditions. Upregulation of the PI3Kδ pathway is observed in leukocytes, particularly neutrophils, from patients with COPD.[1][2] By inhibiting PI3Kδ, this compound was designed to modulate immune cell function and reduce airway inflammation. Despite demonstrating target engagement in early clinical studies, this compound's development was ultimately discontinued due to a lack of clinical efficacy in larger trials. This guide provides a detailed technical overview of this compound's mechanism of action, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Selective PI3Kδ Inhibition
This compound functions as an ATP-competitive inhibitor of PI3Kδ, a lipid kinase predominantly expressed in hematopoietic cells.[3] PI3Kδ is a key component of the PI3K/AKT/mTOR signaling cascade, which is crucial for regulating the activation, proliferation, and function of various immune cells.[4] In respiratory diseases, the PI3Kδ pathway is often hyperactive in immune cells like neutrophils and lymphocytes, contributing to chronic inflammation.[2]
Upon activation by cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of transcription factors such as NF-κB and modulating cellular processes like cell survival, proliferation, and the production of inflammatory mediators.
This compound's high affinity and selectivity for PI3Kδ interrupt this cascade at a critical upstream juncture. By blocking the catalytic activity of PI3Kδ, this compound prevents the formation of PIP3, thereby attenuating downstream signaling through AKT and other effectors. This ultimately leads to a reduction in the inflammatory activities of immune cells implicated in respiratory diseases.[2]
Quantitative Data Summary
The preclinical and clinical development of this compound generated key quantitative data that characterized its potency, selectivity, and clinical effects.
Table 1: Preclinical Potency and Selectivity of this compound
| Parameter | Value | Description | Reference |
| pKi (PI3Kδ) | 9.9 | A measure of the binding affinity of this compound to the PI3Kδ enzyme. | |
| pIC50 (PI3Kδ) | 9.7 (in PBMC assay) | The negative logarithm of the half-maximal inhibitory concentration, indicating functional inhibition in a cellular context. | |
| Selectivity (pIC50) | >1000-fold vs PI3Kα, β, γ | Demonstrates high selectivity for the delta isoform over other closely related PI3K isoforms. | |
| pIC50 (PI3Kα) | 5.3 | ||
| pIC50 (PI3Kβ) | 5.8 | ||
| pIC50 (PI3Kγ) | 5.2 |
Table 2: Summary of Key Phase IIb Clinical Trial Results in COPD (NCT03345407)
| Endpoint | This compound Treatment Arm (750 µg) vs. Placebo | Outcome | Reference |
| Primary: Change from baseline in post-bronchodilator FEV1 at Week 12 | -0.004L (95% CrI: -0.051L to 0.042L) | No significant difference observed between this compound and placebo. | [1][6] |
| Secondary: Rate of re-exacerbations over 12 weeks | Rate ratio: 1.13 (95% CrI: 0.85 to 1.52) | No significant reduction in the rate of subsequent exacerbations compared to placebo. | [6] |
| Adverse Events | Post-inhalation cough | The most common adverse event, appearing to be dose-related. | [1][6] |
Experimental Protocols
Detailed experimental methodologies are crucial for interpreting the generated data. Below are representative protocols for key experiments cited in the evaluation of this compound.
Kinase Inhibition Assay (Representative Protocol)
The inhibitory activity of this compound against PI3K isoforms was likely determined using a biochemical assay, such as an Adapta™ Universal Kinase Assay.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound for PI3Kδ, α, β, and γ.
Methodology:
-
Reaction Setup: A kinase reaction is performed in a microplate format. Each well contains the specific PI3K isoform, a lipid substrate (e.g., PIP2), ATP, and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated to allow for the phosphorylation of the substrate by the kinase.
-
Detection: A detection solution containing a europium-labeled antibody and an Alexa Fluor® 647-labeled tracer is added. The antibody binds to the phosphorylated product (ADP), leading to a FRET signal.
-
Data Analysis: The intensity of the FRET signal is inversely proportional to the kinase activity. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Peripheral Blood Mononuclear Cell (PBMC) Assay (Representative Protocol)
This cellular assay assesses the functional impact of this compound on immune cells.
Objective: To determine the potency of this compound in inhibiting the production of inflammatory cytokines (e.g., IFNγ) from stimulated human PBMCs.
Methodology:
-
PBMC Isolation: PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Treatment: The isolated PBMCs are cultured in appropriate media and pre-incubated with a range of this compound concentrations.
-
Stimulation: The cells are then stimulated with mitogens (e.g., phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies) to induce cytokine production.
-
Cytokine Measurement: After an incubation period, the cell culture supernatant is collected. The concentration of IFNγ is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: The pIC50 value is determined by plotting the percentage of inhibition of IFNγ production against the log concentration of this compound.
In Vivo Model: Brown Norway Rat Ovalbumin (OVA) Challenge (Representative Protocol)
This animal model is used to evaluate the efficacy of anti-inflammatory compounds in a relevant model of allergic airway inflammation.
Objective: To assess the ability of inhaled this compound to reduce Th2-driven lung inflammation.
Methodology:
-
Sensitization: Brown Norway rats are sensitized to ovalbumin (OVA) via intraperitoneal or intradermal injections of OVA emulsified in an adjuvant like Aluminum hydroxide (Al(OH)3).
-
Drug Administration: Prior to the antigen challenge, sensitized animals are treated with inhaled this compound (as a dry powder or nebulized solution) or a vehicle control.
-
Antigen Challenge: The animals are subsequently challenged with an aerosolized solution of OVA to induce an inflammatory response in the lungs.
-
Assessment of Inflammation: At a defined time point after the challenge (e.g., 24 hours), bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the airways. The BAL fluid is analyzed for inflammatory cell influx (e.g., eosinophils, neutrophils), and levels of cytokines and other inflammatory mediators. Lung tissue may also be collected for histological analysis.
-
Data Analysis: The effects of this compound are determined by comparing the inflammatory readouts in the treated group to the vehicle-treated control group.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PI3Kδ. Its mechanism of action, centered on the disruption of the PI3Kδ/AKT signaling pathway in immune cells, provided a strong rationale for its development in inflammatory respiratory diseases. While preclinical data and early clinical studies were promising, the lack of efficacy in a large Phase IIb trial for COPD exacerbations led to the cessation of its development program. The data and methodologies presented in this guide offer a comprehensive overview of the scientific foundation and investigational path of this compound, providing valuable insights for researchers in the field of respiratory drug development and PI3Kδ pathway modulation.
References
- 1. Structural changes in the airways of sensitized brown Norway rats after antigen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An open label trial of this compound, an inhaled PI3 kinase delta inhibitor for the treatment of Activated PI3 kinase Delta Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunotherapy with PI3K inhibitor and Toll-like receptor agonist induces IFN-γ+IL-17+ polyfunctional T cells that mediate rejection of murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent thiol and immune responses to ovalbumin challenge in Brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting of PI3K/AKT/mTOR pathway to inhibit T cell activation and prevent graft-versus-host disease development - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to GSK-2269557 (Nemiralisib) and the PI3K Delta Signaling Pathway
This technical guide provides a comprehensive overview of GSK-2269557 (this compound), a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway. It details the molecule's mechanism of action, presents key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and illustrates the core biological and experimental workflows through detailed diagrams.
Introduction: The PI3K Delta Pathway and GSK-2269557
The phosphoinositide 3-kinase (PI3K) family of enzymes plays a critical role in a multitude of cellular functions, including cell growth, proliferation, differentiation, survival, and trafficking.[1][2] The Class I PI3Ks are of particular interest in immunology and oncology. Within this class, the p110δ (PI3Kδ) isoform is predominantly expressed in leukocytes, such as B cells, T cells, neutrophils, and mast cells.[2][3][4] This restricted expression makes it an attractive therapeutic target for inflammatory and autoimmune diseases, as specific inhibition of PI3Kδ can modulate the immune response while potentially minimizing the side effects associated with broader PI3K inhibition.[5][6]
Aberrant PI3Kδ signaling is implicated in the pathogenesis of various inflammatory conditions, including respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[3][5] GSK-2269557 (this compound) is a highly selective and potent inhaled inhibitor of PI3Kδ developed by GlaxoSmithKline for the treatment of these conditions.[5][7][8] By targeting the enzyme directly in the airways, GSK-2269557 aims to exert localized anti-inflammatory effects, thereby reducing leukocyte recruitment and activation in the lungs.[7][9]
Mechanism of Action of GSK-2269557
The PI3Kδ signaling cascade is initiated by the activation of various cell surface receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[2][10] Upon activation, PI3Kδ is recruited to the plasma membrane where it catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[10][11]
PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[10][11] This colocalization at the membrane leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a wide array of downstream substrates, including the mammalian target of rapamycin (mTOR), which in turn regulate critical cellular processes like cell survival, proliferation, and cytokine production.
GSK-2269557 exerts its therapeutic effect by binding to the ATP-binding pocket of the PI3Kδ catalytic subunit, preventing the phosphorylation of PIP2 to PIP3. This action effectively blocks the entire downstream signaling cascade, leading to a reduction in immune cell activation and inflammatory responses.
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK-2269557 from various studies.
Table 1: In Vitro Potency and Preclinical Efficacy
| Parameter | Value | Assay/Model | Source |
| pIC50 | >9 | PBMC Assay | [1] |
| Selectivity | Exquisite selectivity against other PI3K isoforms | HTRF Assay | [1] |
| EC50 | 67 µg/kg | Rat model of allergic airways inflammation (eosinophil recruitment) | [1][8] |
Table 2: Clinical Pharmacokinetics (Inhaled Administration)
| Parameter | Healthy Subjects | COPD Patients (1000 µg dose) | Source |
| Tmax (Time to Peak Plasma Conc.) | ~5 minutes (nebulized) / ~0.08 hours (DPI) | ~2 hours | [12][13][14] |
| Elimination Half-life (T½) | 19-42 hours (nebulized) / ~40 hours (DPI) | Not specified | [12][13] |
| Accumulation (Repeat Dosing) | 2.4 to 6-fold (plasma) | ~2-3 fold (plasma) | [7][13] |
| Lung to Plasma Ratio (ELF) | 440:1 (at 3 hours) | Not applicable | [13] |
| Dose Proportionality | Approximately proportional | Yes | [12] |
DPI: Dry Powder Inhaler; ELF: Epithelial Lining Fluid
Table 3: Clinical Pharmacodynamic Effects in COPD Patients (1000 µg dose, 14 days)
| Biomarker | Average Reduction vs. Placebo | Source |
| Sputum Interleukin-8 (IL-8) | 32% | [7] |
| Sputum Interleukin-6 (IL-6) | 29% | [7] |
Detailed Experimental Protocols
Protocol 1: PI3K Isoform Selectivity Assay (HTRF)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK-2269557 against PI3Kδ and other PI3K isoforms (α, β, γ).
-
Principle: A Homogeneous Time Resolved Fluorescence (HTRF) assay measures the enzymatic production of PIP3. The assay relies on the competition between biotinylated PIP3 and enzyme-generated PIP3 for binding to a GST-tagged GRP1-PH domain (which binds PIP3) and a Europium-labeled anti-GST antibody. Binding brings the Europium donor and an allophycocyanin (APC)-labeled streptavidin acceptor into proximity, generating a FRET signal.
-
Methodology:
-
Recombinant human PI3K isoforms (α, β, δ, γ) are incubated with a fixed concentration of ATP and the substrate PIP2 in an assay buffer.
-
GSK-2269557 is added in a series of dilutions (e.g., 10-point, 3-fold serial dilution) to different wells.
-
The enzymatic reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the detection reagents (Europium-anti-GST, APC-streptavidin, and biotin-PIP3) are added.
-
After an incubation period, the fluorescence is read at 665 nm and 620 nm. The ratio of these readings is calculated.
-
The data are normalized to controls (no inhibitor and no enzyme) and IC50 curves are generated using non-linear regression analysis.
-
Protocol 2: Brown Norway Rat Model of Allergic Airway Inflammation
-
Objective: To evaluate the in vivo efficacy of inhaled GSK-2269557 in reducing Th2-driven lung inflammation.
-
Principle: Brown Norway rats are sensitized to ovalbumin (OVA), an allergen, to induce an allergic phenotype. Subsequent challenge with OVA leads to an inflammatory response in the lungs, characterized by the recruitment of eosinophils.
-
Methodology:
-
Sensitization: Rats are sensitized via intraperitoneal injection of OVA emulsified with an adjuvant (e.g., Alum) on Day 0 and Day 7.
-
Dosing: On the day of the challenge (e.g., Day 14), rats are administered GSK-2269557 or vehicle via inhalation (e.g., intratracheal instillation or nose-only exposure) at various doses, typically 1 hour before the challenge.
-
Challenge: Animals are challenged with an aerosolized solution of OVA.
-
Endpoint Analysis: 24-48 hours post-challenge, animals are euthanized. A bronchoalveolar lavage (BAL) is performed to collect lung fluid.
-
Cell Counting: The total number of cells in the BAL fluid is counted, and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with a differential stain (e.g., Diff-Quik).
-
Data Analysis: The dose-dependent reduction in eosinophil numbers in the BAL fluid is calculated, and an EC50 value is determined.[1]
-
Protocol 3: Induced Sputum Analysis in Clinical Trials
-
Objective: To measure the effect of GSK-2269557 on airway inflammatory biomarkers in patients.[7]
-
Principle: Sputum is induced by the inhalation of hypertonic saline, which draws fluid into the airways. The collected sputum is processed to separate cells from the soluble phase (sol), allowing for both cytological and biomarker analysis.
-
Methodology:
-
Pre-treatment: Patients are administered a bronchodilator (e.g., salbutamol) to prevent bronchoconstriction.
-
Induction: Patients inhale nebulized hypertonic saline (e.g., 3%, 4%, and 5% solutions) for set periods (e.g., 7 minutes each). After each inhalation period, the patient is encouraged to cough deeply to expectorate sputum into a collection container.
-
Sputum Processing: The collected sputum is treated with a reducing agent, such as dithiothreitol (DTT), to liquefy the mucus.
-
Centrifugation: The sample is centrifuged to separate the cell pellet from the supernatant (sol phase).
-
Biomarker Analysis: The supernatant is collected and stored at -80°C. Cytokine levels (e.g., IL-6, IL-8) are quantified using a validated immunoassay method, such as a Meso Scale Discovery (MSD) multiplex assay.
-
Data Analysis: Changes in cytokine levels from baseline and between treatment and placebo groups are statistically analyzed.[7][9]
-
Mandatory Visualizations
Clinical Development and Therapeutic Potential
GSK-2269557 (this compound) has been investigated in multiple clinical trials for respiratory diseases.
-
COPD: In a randomized, double-blind, placebo-controlled study in patients with moderate-to-severe COPD, inhaled GSK-2269557 was well tolerated.[7] The study demonstrated target engagement in the lungs, evidenced by a reduction in the inflammatory cytokines IL-6 and IL-8 in the sputum of treated patients.[7][9]
-
Asthma: Studies in patients with persistent, uncontrolled asthma have also been conducted. While the drug showed evidence of local PI3Kδ inhibition, this did not translate into significant clinical improvement in the broader asthma population studied.[15] Further investigation in more specific, severe asthma phenotypes was suggested.[15]
-
Activated PI3K Delta Syndrome (APDS): GSK-2269557 has also been studied in patients with APDS, a rare genetic disorder caused by mutations that lead to hyperactivation of the PI3Kδ pathway.[16] This represents a targeted therapeutic approach for a disease directly driven by the pathway GSK-2269557 inhibits.
The safety profile in these studies was generally acceptable, with the most common adverse events being cough and headache.[7]
Conclusion
GSK-2269557 is a potent and highly selective inhibitor of PI3Kδ that has demonstrated clear target engagement and anti-inflammatory activity in both preclinical models and clinical studies in humans. Its development as an inhaled therapy for respiratory diseases highlights a targeted approach to treating airway inflammation by modulating a key signaling pathway in leukocytes. While its broad efficacy in conditions like asthma remains to be fully established, its pharmacodynamic effects in COPD and its application in mechanism-based diseases like APDS underscore the therapeutic potential of selective PI3Kδ inhibition. The data and protocols presented here provide a comprehensive foundation for further research and development in this area.
References
- 1. apexbt.com [apexbt.com]
- 2. academic.oup.com [academic.oup.com]
- 3. alpco.com [alpco.com]
- 4. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-2269557|1254036-77-5|COA [dcchemicals.com]
- 6. Facebook [cancer.gov]
- 7. Safety, pharmacokinetics and dose-response characteristics of GSK2269557, an inhaled PI3Kδ inhibitor under development for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3Kγδ inhibition suppresses key disease features in a rat model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]
- 12. Evaluation of the Safety, Tolerability, and Pharmacokinetics of GSK2269557 (this compound) Administered Via Dry Powder Inhaler to Healthy Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. researchgate.net [researchgate.net]
- 15. A Multicentre, Randomized, Double-Blind, Placebo-Controlled, Crossover Study To Investigate the Efficacy, Safety, Tolerability, and Pharmacokinetics of Repeat Doses of Inhaled this compound in Adults with Persistent, Uncontrolled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitors: A Technical Guide to their Role in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors in the context of inflammation. The PI3Kδ isoform, predominantly expressed in hematopoietic cells, is a key regulator of immune cell signaling, making it a prime therapeutic target for a range of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the mechanism of action, quantitative data on inhibitor potency, detailed experimental protocols for their evaluation, and visual representations of the key pathways and processes involved.
The PI3Kδ Signaling Pathway in Immune Regulation
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival. The class I PI3Ks are further divided into isoforms α, β, γ, and δ. While PI3Kα and PI3Kβ are ubiquitously expressed, the expression of PI3Kγ and PI3Kδ is primarily restricted to leukocytes.[1]
PI3Kδ is a central node in the signaling cascades of various immune cells, including B cells, T cells, neutrophils, and mast cells.[2] Downstream of B-cell receptors (BCR), T-cell receptors (TCR), cytokine receptors, and G-protein coupled receptors (GPCRs), PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This leads to the activation of downstream effectors such as Akt and mTOR, which in turn regulate a multitude of cellular functions critical for the inflammatory response.[4]
Dysregulation of the PI3Kδ pathway is implicated in various inflammatory and autoimmune conditions, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and asthma.[5][6] By inhibiting PI3Kδ, it is possible to modulate the activity of these immune cells and thereby reduce the inflammatory response.
Figure 1: PI3Kδ Signaling Pathway in Immune Cells.
Data Presentation: Potency and Selectivity of PI3Kδ Inhibitors
The therapeutic efficacy and safety of PI3Kδ inhibitors are largely determined by their potency and selectivity against other Class I PI3K isoforms. High selectivity for PI3Kδ is desirable to minimize off-target effects associated with the inhibition of the ubiquitously expressed PI3Kα and PI3Kβ isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several notable PI3Kδ inhibitors.
| Inhibitor | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (α/δ) | Selectivity (β/δ) | Selectivity (γ/δ) |
| Idelalisib (CAL-101) | 2.5[2] | 820[7] | 565[7] | 89[7] | 328 | 226 | 35.6 |
| Duvelisib (IPI-145) | 2.5[4] | 1602[4] | 85[4] | 27.4[4] | 640.8 | 34 | 10.96 |
| Leniolisib (CDZ173) | 11[8] | 242 (22-fold)[8] | 418 (38-fold)[8] | 2222 (202-fold)[8] | 22 | 38 | 202 |
| Seletalisib (UCB-5857) | 12[9] | >3648 (>303-fold) | >288 (24-fold) | >3648 (>303-fold) | >303 | >24 | >303 |
| IC87114 | 500[10] | >100,000[10] | 75,000[10] | 29,000[10] | >200 | 150 | 58 |
| TG100-115 | 235[11] | 1300[11] | 1200[11] | 83[11] | 5.5 | 5.1 | 0.35 |
| ZSTK474 | 4.6[12] | 16[12] | 44[12] | 49[12] | 3.5 | 9.6 | 10.7 |
| AZD8154 | 0.69[13] | 61[13] | 1400[13] | 0.79[13] | 88.4 | 2029 | 1.14 |
Quantitative In Vivo Efficacy of PI3Kδ Inhibitors in Inflammation Models
The anti-inflammatory effects of PI3Kδ inhibitors have been demonstrated in various preclinical models of inflammatory diseases. The following table summarizes key quantitative findings from these studies.
| Animal Model | Inhibitor | Dose & Route | Key Inflammatory Parameter | % Inhibition / Effect |
| OVA-induced Asthma (Mouse) | IC87114 | 30 mg/kg, i.p. | IL-17 secretion | Reduced levels[14] |
| OVA-induced Asthma (Mouse) | Duvelisib (IPI-145) | Systemic | Eosinophil infiltration | Reduced infiltration[14] |
| LPS-induced Acute Lung Injury (Mouse) | Idelalisib | 10 mg/kg, oral | Total protein in BALF | Significantly reduced[12] |
| LPS-induced Acute Lung Injury (Mouse) | Duvelisib | 10 mg/kg, oral | Total cells in BALF | Significantly reduced[12] |
| Collagen-Induced Arthritis (Mouse) | Duvelisib (IPI-145) | N/A | Arthritis Score | Potent activity observed[15] |
| LPS-induced Airway Inflammation (Rat) | AZD8154 | 0.3 mg/kg, inhaled | Neutrophil recruitment in BALF | 83% inhibition[13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PI3Kδ inhibitors.
In Vitro PI3Kδ Kinase Activity Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the enzymatic activity of PI3Kδ and the inhibitory effect of test compounds.[9][16]
Materials:
-
Recombinant PI3Kδ enzyme
-
PI(4,5)P2 (PIP2) substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 3 mM MgCl₂, 50 mM NaCl, 0.025 mg/ml BSA)
-
HTRF Detection Reagents:
-
Europium-labeled anti-GST antibody
-
GST-tagged PH domain
-
Biotinylated PIP3
-
Streptavidin-Allophycocyanin (APC)
-
-
Stop Solution (e.g., EDTA)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the PI3Kδ inhibitor in 100% DMSO.
-
Assay Plate Preparation: Add 0.5 µL of diluted compound or DMSO (for controls) to the wells of a 384-well plate.
-
Enzyme/Substrate Mix: Prepare a working solution of PI3Kδ enzyme and PIP2 substrate in assay buffer. Add 14.5 µL of this mix to each well containing the compound. For "minus enzyme" controls, add only the PIP2 substrate solution.
-
Initiate Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be close to its Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), during which the enzyme converts PIP2 to PIP3.
-
Stop Reaction: Add 5 µL of Stop Solution to all wells to terminate the enzymatic reaction.
-
Detection: Add 5 µL of the HTRF detection mix to each well. This mix contains the components that will generate the FRET signal.
-
Incubation: Incubate the plate at room temperature for at least 60 minutes to allow the detection components to equilibrate.
-
Read Plate: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (APC) and 620 nm (Europium).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is inversely proportional to the amount of PIP3 produced. Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Neutrophil Migration
This protocol describes a transwell migration assay to assess the effect of PI3Kδ inhibitors on neutrophil chemotaxis.[15][17][18]
Materials:
-
Primary human neutrophils isolated from fresh whole blood
-
Transwell inserts with 3-5 µm pores
-
24-well plates
-
Chemoattractant (e.g., IL-8, fMLP)
-
Migration buffer (e.g., HBSS with 0.1% BSA)
-
Calcein-AM or other fluorescent cell dye
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Labeling: Resuspend the isolated neutrophils in migration buffer and label them with Calcein-AM for 30 minutes at 37°C.
-
Inhibitor Pre-treatment: Wash the labeled neutrophils and pre-incubate them with various concentrations of the PI3Kδ inhibitor or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add migration buffer containing the chemoattractant to the lower chambers of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Add the pre-treated neutrophil suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.
-
Quantification:
-
Carefully remove the transwell inserts.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of migration relative to the vehicle control. Plot the percentage of migration against the inhibitor concentration to determine the IC50 for migration inhibition.
References
- 1. abmgood.com [abmgood.com]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Mast cell degranulation assays [bio-protocol.org]
- 5. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K inhibition in inflammation: Toward tailored therapies for specific diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokine release [bio-protocol.org]
- 11. Optimization and evaluation of Luminex performance with supernatants of antigen-stimulated peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the anti-inflammatory effects of PI3Kδ/γ inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide-Induced Acute Lung Injury Is Associated with Increased Ran-Binding Protein in Microtubule-Organizing Center (RanBPM) Molecule Expression and Mitochondria-Mediated Apoptosis Signaling Pathway in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. criver.com [criver.com]
- 18. spandidos-publications.com [spandidos-publications.com]
The Role of Phosphoinositide 3-Kinase Delta (PI3Kδ) in Chronic Obstructive Pulmonary Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by persistent airflow limitation. The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the delta (δ) isoform, has emerged as a critical driver of the chronic inflammation and impaired immune responses observed in COPD.[1][2] Upregulated PI3Kδ activity in leukocytes, especially neutrophils and macrophages, contributes to key pathological features of COPD, including dysregulated inflammatory mediator release, aberrant neutrophil chemotaxis, and corticosteroid resistance.[3][4][5][6] This central role has positioned PI3Kδ as a promising therapeutic target, with several selective inhibitors under investigation for their potential to ameliorate the underlying inflammatory processes in COPD. This technical guide provides an in-depth overview of the role of PI3Kδ in COPD, summarizing key experimental findings, detailing relevant methodologies, and visualizing the core signaling pathways and experimental approaches.
The PI3Kδ Signaling Pathway in the Context of COPD
The PI3K family of lipid kinases plays a crucial role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and motility.[5] The class I PI3Ks are further divided into isoforms α, β, γ, and δ. PI3Kδ is predominantly expressed in leukocytes and is activated by receptor tyrosine kinases and G protein-coupled receptors.[5] In the context of COPD, exposure to cigarette smoke and other irritants leads to the activation of the PI3Kδ pathway in immune cells.[7]
This activation initiates a signaling cascade, primarily through the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). The activation of the PI3K/Akt pathway is a central event in the pathogenesis of COPD, driving both inflammatory and oxidative stress responses.
Activated Akt, in turn, phosphorylates a wide range of substrates, leading to the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α), chemokines, and matrix metalloproteinases (MMPs).[8] This cascade perpetuates the chronic inflammatory state characteristic of COPD. Furthermore, the PI3Kδ pathway is implicated in the impaired phagocytic function of macrophages and the dysregulated migration of neutrophils, contributing to an ineffective immune response to pathogens and frequent exacerbations in COPD patients.[3][9]
References
- 1. PI3K signalling in chronic obstructive pulmonary disease and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring PI3Kδ Molecular Pathways in Stable COPD and Following an Acute Exacerbation, Two Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Progression of the PI3K/Akt signaling pathway in chronic obstructive pulmonary disease [frontiersin.org]
- 5. atsjournals.org [atsjournals.org]
- 6. PI3K Inhibitors as Potential Therapeutic Agents for the Treatment of COPD with Associated Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K Signaling in Chronic Obstructive Pulmonary Disease: Mechanisms, Targets, and Therapy | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Nemiralisib (GSK2269557): A Technical Overview of Its Mechanism and Impact on Immune Cell Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Nemiralisib (also known as GSK2269557) is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, developed primarily as an inhaled treatment for inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] The PI3Kδ pathway is a critical signaling node, particularly in cells of the immune system, making it a rational target for immunomodulatory therapy.[3] While preclinical and early clinical data demonstrated target engagement and effects on key inflammatory biomarkers, this compound's development was halted after larger clinical trials failed to show significant clinical efficacy in patients with acute exacerbations of COPD.[1][4][5] This guide provides an in-depth technical examination of this compound's mechanism of action, its quantified effects on immune cell functions, and the experimental protocols used to elucidate these effects.
Mechanism of Action: Targeting the PI3Kδ Signaling Pathway
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that play a central role in numerous cellular processes, including cell growth, proliferation, survival, and migration. The Class I PI3K family is further divided into isoforms α, β, γ, and δ. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is crucial for the proper function and regulation of various immune cells, including B and T lymphocytes and neutrophils.[3]
Upon activation by cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as Akt (also known as Protein Kinase B) and mammalian target of rapamycin (mTOR). Hyperactivation of this pathway is implicated in various inflammatory diseases and malignancies.[3]
This compound functions as a competitive inhibitor at the ATP-binding site of the PI3Kδ enzyme, blocking the conversion of PIP2 to PIP3 and thereby downregulating the entire PI3K/Akt/mTOR signaling cascade. This inhibition is intended to modulate aberrant immune cell activity.
Data Presentation: Potency, Selectivity, and Effects on Immune Function
Quantitative data from in vitro and clinical studies are summarized below to provide a clear comparison of this compound's pharmacological profile.
Table 1: In Vitro Potency and Selectivity of this compound
This table details the binding affinity and selectivity of this compound for the PI3Kδ isoform compared to other Class I PI3K isoforms. The high pKi and >1000-fold selectivity underscore its targeted design.
| Target | Potency (pKi) | Selectivity (pIC₅₀) | Fold Selectivity vs. PI3Kδ |
| PI3Kδ | 9.9 | - | - |
| PI3Kα | - | 5.3 | >1000x |
| PI3Kβ | - | 5.8 | >1000x |
| PI3Kγ | - | 5.2 | >1000x |
| Data sourced from MedchemExpress and Selleck Chemicals.[6][7][8] |
Table 2: In Vitro Effects of this compound on Immune Cell Function
This table summarizes the functional consequences of PI3Kδ inhibition by this compound in primary immune cells.
| Assay | Cell Type | Measurement | Result (pIC₅₀) |
| Cytokine Release | Human PBMCs | IFNγ Inhibition | 9.7 |
| Data sourced from MedchemExpress.[7][8] |
Table 3: Effects of Inhaled this compound on Sputum Biomarkers in COPD Patients
This table presents data from a clinical study in COPD patients, showing a reduction in key inflammatory cytokines in induced sputum following treatment.
| Biomarker | Dose (Inhaled) | Duration | Average Reduction vs. Placebo |
| Interleukin-8 (IL-8) | 1000 µg | 14 Days | 32% |
| Interleukin-6 (IL-6) | 1000 µg | 14 Days | 29% |
| Data sourced from Cahn et al., 2017.[9] |
Effects on Specific Immune Cell Populations
Neutrophils
In patients with COPD, neutrophils exhibit dysregulated migration, which may impair their ability to effectively clear pathogens.[10]
-
Migration: this compound was shown to correct these aberrant migration characteristics in vitro.[10]
-
Gene Expression: In a clinical trial with stable COPD patients, inhaled this compound altered the expression of 371 genes in sputum cells. Unbiased pathway analysis highlighted significant changes in genes related to neutrophil migration, neutrophil adhesion, and bacterial recognition pathways .[10]
-
Effector Functions: this compound demonstrated a concentration-dependent inhibition of neutrophil elastase and reactive oxygen species (ROS) production in vitro from neutrophils isolated from COPD patients.[10]
Lymphocytes (T and B Cells)
The PI3Kδ pathway is integral to lymphocyte development, activation, and function.[4]
-
In Vitro Activity: this compound potently inhibits the release of Interferon-gamma (IFNγ) from peripheral blood mononuclear cells (PBMCs), which consist primarily of lymphocytes, with a pIC₅₀ of 9.7.[7][8]
-
Clinical Observations: Despite potent in vitro activity, clinical trials in patients with Activated PI3Kδ Syndrome (APDS) and COPD reported no meaningful changes in blood lymphocyte subsets following treatment.[11][12] This discrepancy between in vitro potential and in vivo observation was a key challenge in the drug's development.
Eosinophils
While PI3Kδ is a known regulator of eosinophil function and a target in eosinophilic disorders, specific quantitative data on the direct effects of this compound on eosinophils are not detailed in the available literature. However, the mechanism of action suggests a potential role in modulating eosinophil-driven inflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are protocols for key experiments cited.
Protocol 4.1: PI3K Isoform Selectivity Enzyme Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against different PI3K isoforms.
-
Methodology:
-
Enzyme Preparation: Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes are used.
-
Compound Preparation: this compound is serially diluted (typically 4-fold) in 100% DMSO.
-
Pre-incubation: Enzymes are pre-incubated with the diluted this compound or DMSO (vehicle control) for 15 minutes.
-
Reaction Initiation: The kinase reaction is initiated by adding a substrate solution. The solution contains:
-
Detection: The amount of newly synthesized PIP3 is quantified, often using a competitive binding assay where generated PIP3 competes with a fluorescently labeled PIP3 for binding to a PIP3-binding protein.
-
Data Analysis: IC₅₀ values are calculated from the concentration-response curve and converted to pIC₅₀ values (-log(IC₅₀)).
-
Protocol 4.2: Human PBMC IFNγ Release Assay
-
Objective: To measure the effect of this compound on T-cell cytokine production.
-
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Cells are plated in 96-well plates in a suitable culture medium.
-
Compound Addition: this compound is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Stimulation: T-cells within the PBMC population are stimulated to produce IFNγ. Common stimuli include anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA), or a specific antigen.
-
Incubation: Plates are incubated for 48-72 hours to allow for cytokine production.
-
Supernatant Collection: The cell culture supernatant is collected after centrifugation of the plates.
-
Quantification: The concentration of IFNγ in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: The percent inhibition of IFNγ release is calculated for each this compound concentration relative to the stimulated vehicle control, and an IC₅₀ value is determined.
-
Clinical Translation and Conclusion
The development of this compound illustrates a common challenge in drug development: translating potent in vitro activity into tangible clinical benefit.
Despite strong preclinical data and evidence of target engagement in early human trials (e.g., reduction of sputum IL-6 and IL-8), this compound failed to improve the primary endpoint of lung function (FEV₁) or key secondary endpoints, such as the rate of re-exacerbations, in a large Phase IIb dose-ranging study in patients with acute exacerbations of COPD.[4][5] Furthermore, the treatment was associated with a dose-dependent increase in post-inhalation cough.[4][5] Similarly, a trial in patients with APDS, a disease directly caused by PI3Kδ hyperactivation, found no convincing evidence of target engagement in the lung or downstream effects.[11]
References
- 1. This compound | MedPath [trial.medpath.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Safety, pharmacokinetics and dose-response characteristics of GSK2269557, an inhaled PI3Kδ inhibitor under development for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring PI3Kδ Molecular Pathways in Stable COPD and Following an Acute Exacerbation, Two Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An open label trial of this compound, an inhaled PI3 kinase delta inhibitor for the treatment of Activated PI3 kinase Delta Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Downstream Signaling Effects of GSK-2269557: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2269557, also known as nemiralisib, is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is a critical signaling cascade involved in numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the activation and function of immune cells. Consequently, GSK-2269557 has been investigated as a therapeutic agent for inflammatory and autoimmune diseases, particularly respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the downstream signaling effects of GSK-2269557, including quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Inhibition of the PI3K/Akt Pathway
The primary mechanism of action of GSK-2269557 is the direct inhibition of PI3Kδ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). The suppression of Akt activation is a key event in the downstream signaling cascade of GSK-2269557.
Quantitative Data on PI3K/Akt Pathway Inhibition
While specific quantitative data on the dose-dependent effects of GSK-2269557 on the phosphorylation of Akt (pAkt) from publicly available literature is limited, the following table summarizes the known inhibitory activity of the compound.
| Parameter | Value | Cell Line/System | Reference |
| pKi (PI3Kδ) | 9.9 | Recombinant enzyme | [1] |
| pIC50 (IFNγ release) | 9.7 | Peripheral Blood Mononuclear Cells (PBMCs) | [2] |
| EC50 (airway inflammation) | 67 mcg/kg | Rat model of allergic airways inflammation |
Note: pKi and pIC50 are logarithmic measures of binding affinity and inhibitory concentration, respectively. A higher value indicates greater potency.
Downstream Signaling Pathways
Inhibition of the PI3Kδ/Akt pathway by GSK-2269557 has potential ramifications for other interconnected signaling cascades, including the MAPK/ERK and NF-κB pathways.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is another crucial regulator of cell proliferation, differentiation, and survival. Cross-talk between the PI3K/Akt and MAPK/ERK pathways is well-documented. In some cellular contexts, inhibition of the PI3K pathway can lead to a compensatory upregulation of the MAPK/ERK pathway. However, some studies suggest that PI3Kδ inhibition can lead to a reduction in ERK phosphorylation.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immune responses, and cell survival. The PI3K/Akt pathway can positively regulate NF-κB activity. Therefore, inhibition of PI3Kδ by GSK-2269557 is expected to lead to a downstream reduction in NF-κB activation.
Experimental Protocols
Western Blot for Phosphorylated Akt (pAkt) and ERK (pERK)
This protocol describes a standard method for assessing the phosphorylation status of Akt and ERK in response to treatment with GSK-2269557.
a. Cell Culture and Treatment:
-
Seed cells (e.g., a relevant immune cell line) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Treat the cells with varying concentrations of GSK-2269557 or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., a cytokine or antigen) to activate the PI3K and/or MAPK pathways.
b. Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford protein assay.
c. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) or phosphorylated ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt or total ERK.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
a. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
b. Treatment and Stimulation:
-
After 24 hours, treat the cells with GSK-2269557 or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.
c. Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay substrate and measure the firefly luciferase activity.
-
Add the Renilla luciferase substrate and measure the Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK-2269557.
Experimental Workflow: Western Blot
Caption: A typical workflow for Western blot analysis.
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for an NF-κB luciferase reporter assay.
Conclusion
GSK-2269557 is a highly potent and selective inhibitor of PI3Kδ that demonstrates clear anti-inflammatory effects, primarily through the inhibition of the PI3K/Akt signaling pathway. While direct quantitative data on its effects on downstream signaling nodes like pERK and NF-κB in various cellular contexts is an area for further public disclosure, the established links between these pathways suggest that GSK-2269557 likely modulates their activity. The experimental protocols provided in this guide offer robust methods for researchers to investigate these downstream effects in their own systems. The continued study of GSK-2269557 and other PI3Kδ inhibitors is crucial for understanding their full therapeutic potential and for the development of novel treatments for a range of inflammatory and autoimmune disorders.
References
Nemiralisib (GSK2269557): A Technical Guide on a Selective PI3Kδ Inhibitor for Asthma Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nemiralisib (formerly GSK2269557) is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme that was investigated as an inhaled therapeutic for inflammatory airway diseases, including asthma. While its clinical development for asthma has been discontinued due to a lack of significant clinical improvement in broad patient populations, the study of this compound and the PI3Kδ pathway continues to provide valuable insights into the complex inflammatory cascades underlying asthma pathophysiology. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, the role of the PI3Kδ signaling pathway in asthma, and a summary of key clinical trial data and experimental protocols.
Introduction: The Role of PI3Kδ in Asthma
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR) and variable airflow obstruction. The underlying inflammation is often driven by a T-helper type 2 (Th2) immune response, leading to the infiltration of eosinophils, mast cells, and lymphocytes into the airways.[1]
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in regulating various cellular processes, including cell growth, proliferation, differentiation, and survival. The class I PI3Ks are particularly important in the inflammatory process. The p110δ isoform of PI3K is predominantly expressed in leukocytes and is a key mediator of their activation, recruitment, and function.[2][3] Activation of PI3Kδ has been strongly linked to the pathogenesis of airway inflammation in asthma.[3]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that exhibits high selectivity for the PI3Kδ isoform. By binding to the ATP-binding pocket of the PI3Kδ enzyme, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins such as Akt and phosphoinositide-dependent kinase 1 (PDK1). The inhibition of this cascade ultimately disrupts the signaling pathways that drive the inflammatory response in asthma.
The PI3Kδ Signaling Pathway in Asthma
The PI3Kδ signaling pathway is a central hub in the inflammatory cascade of asthma. Its activation in various immune cells contributes to the key features of the disease.
-
Immune Cell Recruitment and Activation: PI3Kδ signaling is essential for the chemotaxis, activation, and survival of key inflammatory cells in asthma, including eosinophils, neutrophils, and lymphocytes.[2]
-
Mast Cell Degranulation: In allergic asthma, the cross-linking of IgE on mast cells activates PI3Kδ, leading to the release of histamine, leukotrienes, and pro-inflammatory cytokines.
-
Th2 Cell Differentiation and Cytokine Production: The PI3Kδ pathway is involved in the differentiation of naive T cells into Th2 cells and promotes the production of Th2 cytokines such as IL-4, IL-5, and IL-13, which are central to the asthmatic inflammatory response.
Below is a diagram illustrating the central role of the PI3Kδ signaling pathway in airway inflammation.
Preclinical Evidence
While specific quantitative preclinical data for this compound in asthma models is not extensively published, studies on selective PI3Kδ inhibitors in animal models of allergic airway inflammation have demonstrated their potential therapeutic efficacy.
In a chronic ovalbumin (OVA)/alum-induced asthma model in rats, a selective PI3Kδ inhibitor showed dose-dependent reductions in key inflammatory markers in the bronchoalveolar lavage fluid (BALF).[4] This included reductions in Th2 cytokines and granulocyte chemokines, leading to a consequent decrease in the influx of eosinophils.[4] These preclinical findings provided the rationale for investigating PI3Kδ inhibitors like this compound in clinical trials for asthma.
Clinical Studies with this compound in Asthma
A key clinical trial investigating the efficacy and safety of this compound in adults with persistent, uncontrolled asthma was a multicentre, randomized, double-blind, placebo-controlled, crossover study (NCT02567708).[3]
Experimental Protocol: NCT02567708
The following diagram outlines the experimental workflow of this clinical trial.
Methodology Details:
-
Study Design: Randomized, double-blind, placebo-controlled, crossover.
-
Participants: 50 adults with persistent, uncontrolled asthma.
-
Intervention: Once-daily inhaled this compound (1000 µg) or placebo for 28 days.
-
Crossover: Following a 4-week washout period, patients switched to the alternative treatment for another 28 days.
-
Primary Endpoint: Change from baseline in trough forced expiratory volume in 1 second (FEV1) at day 28.
-
Secondary Endpoints: Weighted mean FEV1 (0-4 hours), change in trough forced vital capacity (FVC) at day 28, and levels of inflammatory markers in induced sputum.[3]
Quantitative Data from Clinical Trial NCT02567708
The following tables summarize the key quantitative findings from the study.
Table 1: Change in Lung Function at Day 28
| Parameter | This compound vs. Placebo (Adjusted Posterior Median) | 95% Credible Interval |
| Trough FEV1 from baseline | 7 ml | -83 to 102 ml |
Data from Khindri et al., 2018.[3]
Table 2: Median Reduction in Sputum Inflammatory Cytokines at Day 14
| Cytokine | Median Reduction with this compound vs. Placebo |
| Interleukin-5 (IL-5) | 17% |
| Interleukin-13 (IL-13) | 7% |
| Interleukin-6 (IL-6) | 15% |
| Interleukin-8 (IL-8) | 8% |
Data from Khindri et al., 2018.[3]
The results of this study showed that while this compound was generally well-tolerated and demonstrated local target engagement with a reduction in sputum inflammatory cytokines, this did not translate into a meaningful clinical improvement in lung function for the broad population of patients with persistent, uncontrolled asthma.[3]
Discussion and Future Perspectives
The journey of this compound in asthma research underscores the complexities of translating preclinical findings into clinical efficacy. While the potent and selective inhibition of PI3Kδ by this compound effectively modulated local inflammatory markers in the airways, this did not result in significant improvements in lung function in a broad asthma population.[3]
Several factors could contribute to this outcome:
-
Patient Heterogeneity: Asthma is a highly heterogeneous disease with various underlying inflammatory endotypes. It is possible that PI3Kδ inhibition may be more effective in specific, more severe asthma phenotypes, such as those with bacterial colonization or frequent exacerbations, as suggested by the authors of the clinical trial.[3]
-
Redundancy of Inflammatory Pathways: The inflammatory cascade in asthma is complex and involves multiple redundant pathways. Inhibition of a single pathway, such as PI3Kδ, may not be sufficient to overcome the multifaceted nature of the disease in all patients.
-
Drug Delivery and Retention: Achieving and maintaining therapeutic concentrations of an inhaled drug at the site of inflammation in the lungs can be challenging.
Despite the discontinuation of its development for asthma, the research on this compound has significantly advanced our understanding of the role of PI3Kδ in airway inflammation. Future research in this area could focus on:
-
Biomarker-Driven Patient Selection: Identifying biomarkers that can predict which asthma patients are most likely to respond to PI3Kδ inhibition.
-
Combination Therapies: Investigating the potential of combining PI3Kδ inhibitors with other anti-inflammatory agents that target different pathways.
-
Exploring Other Inflammatory Diseases: The role of PI3Kδ in other inflammatory conditions remains an active area of research.
Conclusion
This compound, a selective PI3Kδ inhibitor, represents a targeted therapeutic approach to mitigating the airway inflammation central to asthma. While clinical trials did not demonstrate a significant improvement in lung function in a broad population of patients with persistent, uncontrolled asthma, the research has provided invaluable insights into the PI3Kδ signaling pathway's role in the disease. The data from these studies, particularly the observed reduction in local inflammatory markers, suggest that targeting PI3Kδ may still hold promise for specific, well-defined asthma endotypes. Further research, guided by a deeper understanding of patient heterogeneity and the intricate network of inflammatory pathways, will be crucial in determining the future of PI3Kδ inhibitors in the management of asthma and other inflammatory respiratory diseases.
References
- 1. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 2. PI3Kγδ inhibition suppresses key disease features in a rat model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multicentre, Randomized, Double-Blind, Placebo-Controlled, Crossover Study To Investigate the Efficacy, Safety, Tolerability, and Pharmacokinetics of Repeat Doses of Inhaled this compound in Adults with Persistent, Uncontrolled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
Preclinical Profile of Nemiralisib: A Technical Guide for Drug Development Professionals
An In-depth Review of the In Vitro and In Vivo Pharmacology, Pharmacokinetics, and Safety of the Potent and Selective PI3Kδ Inhibitor
Introduction
Nemiralisib (also known as GSK2269557) is a potent and highly selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor that was under development as an inhaled anti-inflammatory treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] The PI3Kδ signaling pathway plays a crucial role in the activation and function of various immune cells, making it a key target for inflammatory conditions. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile to support researchers, scientists, and drug development professionals.
Mechanism of Action: Potent and Selective PI3Kδ Inhibition
This compound is a highly potent inhibitor of the p110δ isoform of PI3K, with a pKi of 9.9.[1][4] Its mechanism of action involves the inhibition of the conversion of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the PI3K signaling cascade. This pathway is integral to the function of leukocytes, and its inhibition by this compound leads to the modulation of immune cell recruitment and activation.[5][6]
Signaling Pathway
The PI3Kδ pathway is predominantly expressed in hematopoietic cells and is crucial for B-cell and T-cell function, as well as for the activation of neutrophils and mast cells. Upon activation by various cell surface receptors, PI3Kδ phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as Akt and phosphoinositide-dependent kinase-1 (PDK1). The activation of this cascade ultimately leads to cellular responses including proliferation, differentiation, survival, and migration. This compound, by selectively blocking PI3Kδ, effectively dampens these inflammatory responses.
References
Inhaled PI3K Inhibitors for Lung Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the development and application of inhaled phosphoinositide 3-kinase (PI3K) inhibitors as a therapeutic strategy for lung inflammation, a hallmark of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The localized delivery of these inhibitors to the lungs aims to maximize therapeutic efficacy while minimizing systemic side effects. This document details the underlying signaling pathways, summarizes key preclinical and clinical data, provides detailed experimental methodologies, and visualizes complex biological and experimental processes.
The PI3K Signaling Pathway in Lung Inflammation
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes integral to the pathogenesis of inflammatory lung diseases, including cell growth, proliferation, survival, and migration.[1][2] In the context of asthma and COPD, the activation of Class I PI3Ks, particularly the leukocyte-predominant isoforms PI3Kγ and PI3Kδ, is a key event.[3][4]
Upon activation by various stimuli such as growth factors, cytokines, and G-protein-coupled receptors (GPCRs), PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). The subsequent phosphorylation cascade involving Akt and mTOR (mammalian target of rapamycin) modulates the function of numerous substrates, leading to pro-inflammatory responses. These include the activation and recruitment of inflammatory cells (neutrophils, eosinophils, macrophages), airway smooth muscle cell proliferation, mucus hypersecretion, and increased vascular permeability.[1][3] Given its central role, the PI3K pathway is a highly attractive target for anti-inflammatory therapies in respiratory diseases.[6][7]
Classes of Inhaled PI3K Inhibitors
PI3K inhibitors can be broadly categorized into pan-inhibitors, which target all Class I isoforms (α, β, γ, δ), and isoform-selective inhibitors. While early pan-inhibitors like LY294002 demonstrated efficacy in preclinical models, their clinical use has been hampered by toxicity due to the ubiquitous expression of α and β isoforms.[3][4] Consequently, drug development has shifted towards isoform-selective inhibitors, particularly targeting the γ and δ isoforms, which are primarily expressed in leukocytes.[3] Inhaled delivery further enhances the therapeutic window by concentrating the drug at the site of inflammation in the lungs, thereby minimizing systemic exposure.[8]
Quantitative Data Presentation
The following tables summarize key quantitative data for several inhaled PI3K inhibitors from preclinical and clinical studies.
In Vitro Selectivity and Potency
This table presents the half-maximal inhibitory concentration (IC50) or the inhibitor constant (pKi) values, indicating the potency and selectivity of compounds against different PI3K isoforms. Lower values denote higher potency.
| Compound | Type | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Reference(s) |
| AZD8154 | Dual γ/δ | 61 nM | 1400 nM | 0.79 nM | 0.69 nM | [9] |
| CHF-6523 related compound 1 | δ Selective | >150-fold selectivity vs δ | >150-fold selectivity vs δ | - | pKi = 8.4 | [10] |
| CPL302253 | δ Selective | - | - | - | IC50 = 2.8 nM | [11] |
| CL27e (active form of CL27c) | Pan | 23-81% inhibition | - | - | - | [12] |
Data presented as IC50 unless otherwise noted. Selectivity is often expressed as a fold-difference compared to the primary target isoform.
Preclinical Efficacy in Lung Inflammation Models
This table summarizes the efficacy of inhaled PI3K inhibitors in animal models of lung inflammation, primarily focusing on the reduction of inflammatory cells in bronchoalveolar lavage fluid (BALF).
| Compound | Model | Species | Dose | Key Efficacy Endpoint & Result | Reference(s) |
| AZD8154 | LPS-induced Neutrophilia | Rat | 0.3 mg/kg (inhaled) | 83% inhibition of BALF neutrophil recruitment | [9] |
| AZD8154 | OVA-induced Asthma | Rat | 69-1180 µg/kg (inhaled) | Dose-dependent inhibition of eosinophil influx | [9] |
| CL27c | OVA-induced Asthma | Mouse | 2 mg/ml (aerosol) | Significant reduction in BALF eosinophils and neutrophils | [13][14] |
| CL27c | Bleomycin-induced Fibrosis | Mouse | 2 mg/ml (aerosol) | Reduced macrophage and neutrophil infiltration; decreased hydroxyproline | [12] |
| GSK2292767A | Murine PD Model | Mouse | - | 63% reduction in eosinophilia | [15] |
Pharmacokinetic (PK) Parameters
This table highlights key pharmacokinetic properties of inhaled PI3K inhibitors, demonstrating their behavior in the body after administration. High lung retention and a long half-life are desirable for inhaled therapies.
| Compound | Species | Administration | Key PK Parameter(s) | Reference(s) |
| AZD8154 | Human | Inhaled | Terminal half-life: 18.0-32.0 hours; Pulmonary bioavailability: 94.1% | [16] |
| CL27c (Prodrug) | Mouse | Inhaled (2 mg/ml) | Lung Cmax: 169.2 ng/g at 1 hr; Plasma Cmax: 1.2 ng/ml at 1 hr | [12] |
| CL27e (Active) | Mouse | Inhaled (2 mg/ml) | Lung Cmax: 4.5 ng/g at 1 hr; Plasma Cmax: 1.34 ng/ml at 1 hr | [12] |
| IC87114 | Mouse | Intratracheal | Plasma half-life: 2.37 hours; BALF half-life: 10.25 hours | [17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the research of inhaled PI3K inhibitors for lung inflammation.
Ovalbumin (OVA)-Induced Allergic Asthma Model (Mouse)
This model is widely used to study Th2-mediated allergic airway inflammation, a key feature of asthma.[18][19]
1. Sensitization:
-
On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 50 µg of ovalbumin (OVA) emulsified with 1-4 mg of aluminum hydroxide (alum) as an adjuvant in a total volume of 200 µL sterile phosphate-buffered saline (PBS).[20][21]
-
Control animals receive i.p. injections of PBS with alum only.[21]
2. Airway Challenge:
-
From Day 28 to Day 30 (or as per specific study design), expose mice to an aerosol of 1-2% OVA (w/v) in saline for 20-30 minutes daily.[20][21]
-
The aerosol is generated using a nebulizer connected to a whole-body exposure chamber.[20]
-
Control mice are challenged with saline aerosol.
3. Therapeutic Intervention:
-
The inhaled PI3K inhibitor (or vehicle control) is typically administered via inhalation or intratracheal instillation at a specified time (e.g., 1-2 hours) before each OVA challenge.[22]
4. Endpoint Analysis (24-48 hours after final challenge):
-
Airway Hyperresponsiveness (AHR): Measure changes in lung function (resistance and compliance) in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph or a specialized ventilator.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid for inflammatory cell analysis (see Protocol 4.3).
-
Histology: Perfuse and fix lungs for histological analysis (e.g., H&E for inflammation, PAS for mucus production) to assess peribronchial inflammation and goblet cell hyperplasia.
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates using ELISA or multiplex assays.
Lipopolysaccharide (LPS)-Induced Lung Inflammation Model (Mouse/Rat)
This model is used to induce a robust neutrophilic inflammatory response, relevant to COPD exacerbations and severe, non-allergic asthma.[23][24]
1. Induction of Inflammation:
-
Anesthetize the animal (e.g., with isoflurane or ketamine/xylazine).
-
Administer Lipopolysaccharide (LPS from E. coli) via intratracheal instillation (e.g., 800 µg in 50 µL saline for mice) or via nebulized aerosol.[25][26] The intratracheal route provides a more controlled dose delivery.[27]
-
Control animals receive an equivalent volume of sterile saline.
2. Therapeutic Intervention:
-
The inhaled PI3K inhibitor or vehicle is administered at a predetermined time point, typically shortly before or after the LPS challenge.
3. Endpoint Analysis (typically 24 hours post-LPS challenge):
-
Bronchoalveolar Lavage (BAL): Perform BAL to quantify inflammatory cells, with a primary focus on neutrophil counts.[25] (See Protocol 4.3).
-
Lung Edema: Assess lung water content by comparing the wet weight to the dry weight of the lungs.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in BAL fluid.[24]
-
Myeloperoxidase (MPO) Assay: Quantify MPO activity in lung tissue homogenates as a biochemical marker of neutrophil infiltration.[24]
Bronchoalveolar Lavage (BAL) and Cell Analysis Protocol (Mouse)
BAL is a standard procedure to sample the cellular and acellular components of the airway lumen.[1][28][29]
1. Preparation:
-
Terminally anesthetize the mouse (e.g., via CO2 inhalation or i.p. injection of Avertin).[1][2]
-
Place the mouse in a supine position and surgically expose the trachea.
2. Cannulation:
-
Make a small incision in the trachea and insert a catheter (e.g., 21-22 gauge).[1][2]
-
Secure the catheter in place with a suture.
3. Lavage Procedure:
-
Connect a 1 mL syringe containing sterile, cold PBS (often with 0.1-0.5 mM EDTA) to the catheter.[1][29]
-
Slowly instill and then gently aspirate the fluid. The typical recovery volume is 70-90% of the instilled volume.[29]
-
Repeat this wash step 3-4 times, pooling the recovered fluid on ice. A typical total lavage volume is 3-4 mL, performed in aliquots of 0.8-1.0 mL.[1][30]
4. Cell Processing and Analysis:
-
Centrifuge the pooled BAL fluid (e.g., at 800 x g for 10 minutes at 4°C) to pellet the cells.[2][30]
-
Store the supernatant at -80°C for cytokine or protein analysis.
-
Resuspend the cell pellet in a known volume of PBS. If significant red blood cell contamination is present, perform a lysis step with ACK buffer.[2]
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to perform differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes) under a microscope.[1]
-
Alternatively, cells can be stained with fluorescently-labeled antibodies for analysis by flow cytometry.[1]
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel inhaled PI3K inhibitor.
References
- 1. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
- 2. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanisms and Therapeutic Implications of PI3K Signaling in Airway Inflammation and Remodeling in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of PI3K pan-inhibitors and PI3K-δ inhibitors in allergic lung inflammation: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Inhalation of the prodrug PI3K inhibitor CL27c improves lung function in asthma and fibrosis | Semantic Scholar [semanticscholar.org]
- 8. Discovery of AZD8154, a Dual PI3Kγδ Inhibitor for the Treatment of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AZD8154 [openinnovation.astrazeneca.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhalation of the prodrug PI3K inhibitor CL27c improves lung function in asthma and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhalation of the prodrug PI3K inhibitor CL27c improves lung function in asthma and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterisation of pharmacokinetics, safety and tolerability in a first-in-human study for AZD8154, a novel inhaled selective PI3Kγδ dual inhibitor targeting airway inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 19. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 20. researchgate.net [researchgate.net]
- 21. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 22. atsjournals.org [atsjournals.org]
- 23. Lipopolysaccharide (LPS) Lung Inflammation Model [bio-protocol.org]
- 24. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Early and late pulmonary effects of nebulized LPS in mice: An acute lung injury model | PLOS One [journals.plos.org]
- 27. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 28. Murine Bronchoalveolar Lavage [en.bio-protocol.org]
- 29. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Murine Bronchoalveolar Lavage [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for GSK-2269557 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2269557 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, particularly cancers and inflammatory conditions. As PI3Kδ is predominantly expressed in hematopoietic cells, GSK-2269557 holds significant therapeutic potential for hematological malignancies and inflammatory disorders.
These application notes provide a comprehensive guide for the development of cell-based assays to characterize the activity of GSK-2269557. The protocols detailed below are designed to enable researchers to assess the compound's inhibitory effects on the PI3Kδ pathway in a cellular context.
Mechanism of Action and Signaling Pathway
GSK-2269557 selectively inhibits PI3Kδ, a key enzyme in the PI3K/Akt/mTOR signaling cascade. Upon activation by upstream signals, such as growth factors or cytokines, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the regulation of various cellular functions. Inhibition of PI3Kδ by GSK-2269557 blocks the production of PIP3, thereby attenuating downstream Akt signaling and impacting cell survival and proliferation.
Data Presentation
The inhibitory activity of GSK-2269557 can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cell-based assays. The following tables provide a template for summarizing such quantitative data. Note: The IC50 values presented below are illustrative and may not represent actual experimental data for GSK-2269557, for which comprehensive public data is limited.
Table 1: In Vitro IC50 Values of GSK-2269557 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| Jurkat | T-cell Leukemia | Cell Proliferation | Value |
| Ramos | Burkitt's Lymphoma | p-Akt Western Blot | Value |
| MOLM-13 | Acute Myeloid Leukemia | Apoptosis Assay | Value |
| K562 | Chronic Myeloid Leukemia | Cell Viability | Value |
Table 2: GSK-2269557 Activity in Primary Cells
| Cell Type | Assay | Endpoint | EC50 (nM) |
| Human PBMCs | Cytokine Release | IL-2 Inhibition | Value |
| Rat Splenic B-cells | B-cell Proliferation | Proliferation Inhibition | Value |
Experimental Protocols
Protocol 1: Determination of p-Akt Inhibition by Western Blot
This protocol describes the assessment of GSK-2269557's ability to inhibit the phosphorylation of Akt, a key downstream effector of PI3Kδ.
Materials:
-
Leukemia cell line (e.g., Jurkat)
-
RPMI-1640 medium with 10% FBS
-
GSK-2269557
-
IGF-1 (or other suitable stimulant)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt (pan), Mouse anti-GAPDH
-
Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium and incubate overnight.
-
Pre-treat cells with varying concentrations of GSK-2269557 (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for 2 hours.
-
Stimulate the cells with 100 ng/mL IGF-1 for 30 minutes to induce Akt phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (1:1000), total Akt (1:1000), and GAPDH (1:5000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal.
-
Plot the normalized p-Akt levels against the GSK-2269557 concentration to determine the IC50 value.
-
Protocol 2: Cytokine Release Assay in Human PBMCs
This protocol measures the effect of GSK-2269557 on the release of cytokines from stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human peripheral blood from healthy donors
-
Ficoll-Paque
-
RPMI-1640 medium with 10% FBS
-
GSK-2269557
-
Anti-CD3 and anti-CD28 antibodies
-
ELISA or multiplex bead-based assay kits for human IL-2, IFN-γ, and TNF-α
Procedure:
-
PBMC Isolation and Plating:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 medium and plate at a density of 2 x 10^5 cells/well in a 96-well plate.
-
-
Treatment and Stimulation:
-
Pre-treat the PBMCs with a serial dilution of GSK-2269557 or DMSO for 1 hour.
-
Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and carefully collect the supernatant.
-
-
Cytokine Measurement:
-
Measure the concentrations of IL-2, IFN-γ, and TNF-α in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each GSK-2269557 concentration relative to the stimulated control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Conclusion
The provided application notes and protocols offer a robust framework for the cell-based characterization of GSK-2269557. By employing these assays, researchers can effectively evaluate the compound's potency and mechanism of action in relevant cellular systems. The modular nature of these protocols allows for adaptation to specific research needs, including the use of different cell lines, stimuli, and readout technologies. Consistent and careful execution of these experiments will yield valuable data for the preclinical and clinical development of GSK-2269557 and other PI3Kδ inhibitors.
Application Notes and Protocols for Nemiralisib Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration and evaluation of Nemiralisib (GSK2269557), a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, in murine models of respiratory inflammation. While specific preclinical data on this compound in murine models is limited in publicly available literature, this document synthesizes information from related studies on PI3Kδ inhibitors and general protocols for murine research to offer a robust framework for experimental design.
Introduction to this compound
This compound is an immunomodulatory agent with anti-inflammatory properties that targets the PI3Kδ signaling pathway.[1] Upregulation of this pathway is implicated in various inflammatory and autoimmune diseases. Preclinical evidence suggests a synergistic effect of this compound with steroids in a mouse smoke model, indicating its potential for treating respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD).
Mechanism of Action: PI3Kδ Signaling Pathway
This compound selectively inhibits PI3Kδ, a key enzyme in the PI3K/Akt signaling cascade. This pathway is crucial for the activation, proliferation, and survival of leukocytes. By inhibiting PI3Kδ, this compound can modulate the immune response and reduce inflammation.
References
In Vivo Delivery of Inhaled Nemiralisib for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo delivery of Nemiralisib (also known as GSK2269557), a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, for preclinical research in respiratory diseases.[1] The protocols detailed below are intended to assist in the evaluation of this compound's therapeutic potential in animal models of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the δ isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and inflammation. The PI3Kδ isoform is predominantly expressed in leukocytes, and its inhibition is a promising strategy for mitigating the inflammatory responses characteristic of many respiratory diseases.[1] By delivering this compound directly to the lungs via inhalation, it is possible to achieve high local concentrations at the site of inflammation while minimizing systemic exposure and potential side effects.
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting PI3Kδ, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is often aberrantly activated in inflammatory conditions. Upon activation by various upstream signals, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and phosphoinositide-dependent kinase 1 (PDK1). Activated Akt, in turn, phosphorylates a range of substrates, including mTOR, which leads to the activation of transcription factors that promote the expression of pro-inflammatory cytokines and mediators. By inhibiting PI3Kδ, this compound effectively blocks this cascade, leading to a reduction in the inflammatory response.
Quantitative Data from Preclinical In Vivo Studies
While extensive clinical data on inhaled this compound is available, detailed preclinical efficacy data in a directly comparable format is limited in publicly accessible literature.[1][2][3][4][5][6][7][8][9] However, to illustrate the expected outcomes of in vivo studies with inhaled PI3Kδ inhibitors, the following table presents representative data on the inhibition of lipopolysaccharide (LPS)-induced pulmonary neutrophilia in rats, a common model for COPD-related inflammation. This data is based on the reported efficacy of similar inhaled anti-inflammatory compounds.[10][11]
| Treatment Group | Dose (µg/kg, inhaled) | Neutrophil Influx in BALF (cells/mL) | % Inhibition of Neutrophil Influx |
| Vehicle Control | - | 1.5 x 10^5 | - |
| This compound | 10 | 9.0 x 10^4 | 40% |
| This compound | 30 | 6.0 x 10^4 | 60% |
| This compound | 100 | 3.0 x 10^4 | 80% |
BALF: Bronchoalveolar Lavage Fluid. Data are representative and intended for illustrative purposes.
Experimental Protocols
The following are detailed protocols for the in vivo delivery of inhaled this compound to rodents for research purposes. These protocols should be adapted to the specific experimental design and performed in accordance with institutional animal care and use guidelines.
Formulation of this compound for Inhalation
For preclinical studies using nebulization, a suspension of this compound can be prepared. The clinical formulation for dry powder inhalers consists of a blend with lactose and magnesium stearate, which may not be suitable for nebulization.[7]
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Tween 80 or other suitable surfactant
-
Micro-homogenizer or sonicator
Procedure:
-
Weigh the desired amount of this compound powder.
-
Prepare a vehicle solution of sterile saline containing 0.1% (v/v) Tween 80.
-
Gradually add the this compound powder to the vehicle solution while vortexing to create a slurry.
-
Homogenize the suspension using a micro-homogenizer or sonicate on ice until a fine, uniform suspension is achieved. The particle size should be suitable for deep lung delivery (typically 1-5 µm).
-
Prepare fresh on the day of the experiment and keep on ice.
In Vivo Delivery via Nebulization (Nose-Only Exposure)
This method allows for the direct delivery of aerosolized this compound to the respiratory tract of conscious rodents.
Equipment:
-
Nebulizer (e.g., jet or vibrating mesh)
-
Nose-only inhalation chamber
-
Flow-regulated air source
-
Animal restrainers
Procedure:
-
Acclimatize the animals to the restrainers for several days prior to the experiment to minimize stress.
-
Prepare the this compound suspension as described in section 4.1.
-
Assemble the nose-only inhalation system according to the manufacturer's instructions.
-
Load the this compound suspension into the nebulizer.
-
Place the restrained animals into the nose-only exposure ports.
-
Turn on the air source to the nebulizer to generate the aerosol. The flow rate should be calibrated to ensure adequate aerosol delivery without causing undue stress to the animals.
-
Expose the animals to the aerosol for the predetermined duration based on the desired lung deposition dose.
-
After exposure, remove the animals from the restrainers and return them to their cages.
-
Monitor the animals for any adverse reactions.
In Vivo Delivery via Intratracheal Instillation
This method involves the direct instillation of the this compound suspension into the trachea of an anesthetized animal, ensuring precise delivery to the lungs.
Equipment:
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Animal intubation platform
-
Fiber optic light source
-
Cannula or catheter of appropriate size for the animal
-
Microsyringe
Procedure:
-
Anesthetize the animal using an approved protocol.
-
Place the anesthetized animal in a supine position on the intubation platform.
-
Visualize the vocal cords using the fiber optic light source.
-
Gently insert the cannula between the vocal cords and into the trachea.
-
Confirm proper placement of the cannula.
-
Using the microsyringe, slowly instill the desired volume of the this compound suspension through the cannula. The volume should not exceed 1-2 mL/kg body weight to avoid injury.
-
Keep the animal in a vertical position for a few seconds to allow for distribution of the liquid in the lungs.
-
Remove the cannula and allow the animal to recover from anesthesia on a warming pad.
-
Monitor the animal closely until it has fully recovered.
Safety and Toxicology Considerations
Preclinical safety studies are essential to determine the therapeutic index of inhaled this compound. While clinical trials in humans have shown this compound to be generally well-tolerated, with cough being a common adverse event, preclinical animal models are necessary to assess potential local and systemic toxicity.[1][5] Key safety endpoints to evaluate in preclinical studies include:
-
Local Lung Toxicity: Histopathological examination of lung tissue for signs of inflammation, injury, or cellular changes.
-
Systemic Toxicity: Monitoring of clinical signs, body weight, food and water consumption, and clinical pathology (hematology and serum chemistry).
-
Cardiovascular Safety: As with many kinase inhibitors, assessment of cardiovascular parameters may be warranted.
Conclusion
The in vivo delivery of inhaled this compound in preclinical research models is a critical step in evaluating its potential as a therapeutic for inflammatory respiratory diseases. The protocols and information provided in these application notes are intended to serve as a guide for researchers in this field. Careful consideration of formulation, delivery method, and safety assessment will be crucial for the successful translation of this promising therapeutic agent.
References
- 1. Safety, pharmacokinetics and dose-response characteristics of GSK2269557, an inhaled PI3Kδ inhibitor under development for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Safety, Tolerability, and Pharmacokinetics of GSK2269557 (this compound) Administered Via Dry Powder Inhaler to Healthy Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of a New Formulation of this compound Administered via a Dry Powder Inhaler to Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An open label trial of this compound, an inhaled PI3 kinase delta inhibitor for the treatment of Activated PI3 kinase Delta Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. This compound in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. The in vivo efficacy and side effect pharmacology of GS-5759, a novel bifunctional phosphodiesterase 4 inhibitor and long-acting β 2-adrenoceptor agonist in preclinical animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The in vivo efficacy and side effect pharmacology of GS-5759, a novel bifunctional phosphodiesterase 4 inhibitor and long-acting β2-adrenoceptor agonist in preclinical animal species - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nemiralisib Oral Formulation Development
Disclaimer: Nemiralisib has been primarily developed as an inhaled treatment for respiratory diseases.[1][2] This document is intended to support research and development professionals who may be exploring a hypothetical oral formulation of this compound and encountering challenges related to low oral bioavailability. The data presented are illustrative examples for guidance purposes.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations after oral administration of this compound in our preclinical models. What are the likely causes?
A1: Low oral bioavailability is a common challenge for many drug candidates, particularly those in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3][4] The primary obstacles are typically:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.[5] Many kinase inhibitors exhibit low water solubility, which can be the rate-limiting step for absorption.[6]
-
Insufficient Permeability: The drug must be able to pass through the intestinal wall to enter systemic circulation.
-
First-Pass Metabolism: After absorption, the drug passes through the liver, where it may be extensively metabolized before reaching the rest of the body, reducing its effective concentration.[7]
A study involving an inhaled formulation of this compound with a charcoal block indicated that about 23% of the total systemic exposure was due to the portion of the drug being absorbed orally, suggesting some level of oral absorption is possible.[8] However, optimizing this for a dedicated oral dosage form requires specific formulation strategies.
Q2: How can we systematically approach improving the oral bioavailability of this compound?
A2: A systematic approach involves identifying the primary barrier and selecting a suitable formulation strategy to overcome it. The workflow typically involves:
-
Physicochemical Characterization: Determine key properties like aqueous solubility, pKa, logP, and solid-state characteristics (crystallinity).
-
Pre-formulation Studies: Evaluate the impact of pH, excipients, and potential solubilizing agents.
-
Formulation Strategy Selection: Based on the characterization, choose one or more established bioavailability enhancement techniques.
-
In Vitro Dissolution and Permeability Testing: Screen different formulations to assess their potential for improved absorption.
-
In Vivo Pharmacokinetic Studies: Test the most promising formulations in animal models to confirm bioavailability enhancement.
Below is a diagram illustrating a typical experimental workflow for this process.
Caption: Workflow for enhancing oral bioavailability.
Troubleshooting Guides
Issue 1: Extremely Poor Aqueous Solubility
Your initial prototype of a simple this compound powder in a capsule shows poor dissolution and low exposure.
Hypothetical Data: this compound Oral Prototype 1
| Parameter | Value | Unit |
|---|---|---|
| Aqueous Solubility (pH 6.8) | <0.001 | mg/mL |
| Crystalline Form | Form I | - |
| Mean Particle Size | 50 | µm |
| Rat Oral Bioavailability (F%) | <2 | % |
Possible Solutions & Methodologies
Several formulation strategies can enhance the solubility and dissolution rate of poorly soluble drugs.[9][10][11]
-
Amorphous Solid Dispersion (ASD): Dispersing the drug in an amorphous state within a polymer carrier can significantly increase its apparent solubility and dissolution rate.[12]
-
Lipid-Based Formulations (SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gut, keeping the drug in a solubilized state.[7][13]
-
Particle Size Reduction (Nanosizing): Reducing particle size to the nanometer range increases the surface area, which enhances the dissolution velocity according to the Noyes-Whitney equation.[12][14]
The diagram below illustrates how these strategies address the core problem.
Caption: Solutions for solubility-limited bioavailability.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare a this compound ASD formulation to improve its dissolution rate and oral absorption.
Materials:
-
This compound API
-
Polymer carrier (e.g., HPMC-AS, PVP VA64, Soluplus®)
-
Organic solvent (e.g., acetone, methanol, or a mixture)
-
Spray dryer apparatus
Methodology:
-
Polymer and API Dissolution: Completely dissolve a specific ratio of this compound and the chosen polymer (e.g., 1:3 drug-to-polymer ratio) in the organic solvent to form a clear solution.
-
Spray Drying: Atomize the solution into a heated drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.
-
Inlet Temperature: 100-140°C (optimize based on solvent)
-
Atomization Pressure: 2-4 bar
-
Feed Rate: 5-15 mL/min
-
-
Powder Collection: Collect the dried powder from the cyclone separator.
-
Secondary Drying: Dry the collected powder under a vacuum at 40°C for 24 hours to remove any residual solvent.
-
Characterization: Analyze the resulting powder using DSC (to confirm amorphous state), XRD (to check for crystallinity), and HPLC (for drug content).
Hypothetical Results: this compound ASD Formulation
| Parameter | Value | Unit |
|---|---|---|
| Apparent Solubility (pH 6.8) | 0.15 | mg/mL |
| Physical State | Amorphous | - |
| In Vitro Dissolution (30 min) | >85 | % |
| Rat Oral Bioavailability (F%) | 35 | % |
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution profile of the ASD formulation against the crystalline API.
Apparatus: USP Dissolution Apparatus II (Paddle)
Methodology:
-
Medium Preparation: Prepare 900 mL of simulated intestinal fluid (pH 6.8) with 0.5% sodium lauryl sulfate (SLS) and place it in the dissolution vessels. Maintain the temperature at 37 ± 0.5°C.
-
Sample Addition: Add an amount of this compound ASD powder or crystalline API equivalent to a target dose (e.g., 20 mg) to each vessel.
-
Operation: Start the paddle rotation at 75 RPM.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). Replace the withdrawn volume with fresh medium.
-
Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC-UV method.
Relevant Signaling Pathway
This compound is an inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[1] Understanding this pathway is crucial for correlating pharmacokinetic exposure with pharmacodynamic effects.
Caption: Simplified PI3K/Akt signaling pathway inhibited by this compound.
References
- 1. Relationship between Pharmacokinetics and Pharmacodynamic Responses in Healthy Smokers Informs a Once-Daily Dosing Regimen for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Pharmacokinetics of a New Formulation of this compound Administered via a Dry Powder Inhaler to Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Safety, Tolerability, and Pharmacokinetics of Single and Repeat Doses of this compound Administered via the Ellipta Dry Powder Inhaler to Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Overcoming Nemiralisib-induced cough in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering or investigating cough as a potential side effect of Nemiralisib in preclinical animal studies.
FAQs: Understanding and Investigating this compound-Induced Cough
Q1: Why is it important to monitor for cough in animal studies with this compound?
A1: While specific preclinical data on this compound-induced cough is not extensively published, clinical trials in humans have identified cough as a common adverse event.[1][2] Therefore, monitoring for cough in animal models is a critical step in comprehensively evaluating the safety profile of this compound before it progresses to further clinical development.
Q2: What is the likely mechanism behind this compound-induced cough?
A2: this compound is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[3] The PI3K/mTOR signaling pathway is crucial in regulating cell proliferation, growth, and metabolism.[4][5][6] While the exact mechanism for PI3K inhibitor-induced cough is not fully elucidated, it may involve the modulation of inflammatory pathways in the airways. For instance, the accumulation of inflammatory mediators, similar to the mechanism proposed for ACE inhibitor-induced cough (involving bradykinin and substance P), could sensitize the cough reflex.[7][8][9][10]
Q3: Which animal model is most appropriate for studying cough?
A3: The guinea pig is a commonly used and well-validated animal model for studying cough as it possesses a cough reflex that is physiologically similar to humans.[11] Various methods can be used to induce and assess cough in guinea pigs, including exposure to tussive agents like citric acid and capsaicin.[3][11][12][13][14][15][16][17][18][19]
Troubleshooting Guide: Assessing Cough in Animal Studies
This guide provides solutions to common issues encountered during the experimental assessment of cough in animal models.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in cough counts between animals | Animal-specific factors (weight, sex) | - Use animals within a narrow weight range (e.g., 180-220g guinea pigs have shown higher and less variable cough counts than heavier animals).[15] - While sex differences in cough latency have been noted, their overall effect may not be significant; however, using a single sex can help reduce variability.[15] - Pre-screen animals for their baseline cough response to the tussive agent and exclude low and high responders.[12] |
| Inconsistent nebulization/aerosol delivery | - Strictly control the nebulization volume, as this can significantly impact cough frequency.[15] - Ensure the aerosol particle size is appropriate for deep lung deposition (<5 µm).[20] - Use a calibrated and validated inhalation chamber and nebulizer system to ensure consistent exposure.[21] | |
| Stress or movement artifacts misidentified as coughs | - Acclimatize animals to the experimental setup (e.g., plethysmography chamber) to reduce stress-related movements. - Use a multi-modal approach for cough detection, combining sound recording (microphone), pressure changes in the plethysmograph, and video observation to accurately differentiate coughs from other expiratory events like sneezes.[12] | |
| No observable increase in cough with this compound | Insufficient drug concentration at the target site | - Verify the formulation and aerosol characteristics of the inhaled this compound to ensure adequate lung deposition. The formulation of dry powders for inhalation is complex and critical for efficacy.[22][23] - Consider that a significant portion of an inhaled drug can be orally absorbed, which may affect systemic versus local concentration.[24] - Evaluate different dose levels of this compound. |
| Animal model insensitivity | - While guinea pigs are a standard model, consider the specific strain and its sensitivity to both the tussive agent and the potential effects of this compound. - Ensure the chosen tussive agent and its concentration are appropriate to elicit a consistent, sub-maximal cough response that can be either potentiated or inhibited. | |
| Difficulty in preparing this compound for inhalation studies | Poor solubility or stability of the active pharmaceutical ingredient (API) | - Conduct thorough pre-formulation studies to determine the optimal vehicle and formulation for this compound.[22] - For dry powder inhaler (DPI) formulations, consider factors like particle size, morphology, and the use of excipients to ensure good aerosol performance.[23] |
Experimental Protocols
Citric Acid-Induced Cough in Guinea Pigs
This protocol is adapted from established methodologies to assess cough sensitivity.[3][15]
Materials:
-
Male Hartley guinea pigs (180-220g)
-
Whole-body plethysmograph
-
Ultrasonic nebulizer
-
Citric acid solution (0.4 M in sterile saline)
-
This compound formulation for inhalation or systemic administration
-
Vehicle control
Procedure:
-
Acclimatization: Acclimatize the guinea pigs to the plethysmograph for at least 30 minutes daily for 2-3 days prior to the experiment.
-
This compound Administration: Administer this compound or vehicle control at the desired dose and route. The timing of administration relative to the citric acid challenge should be determined based on the pharmacokinetic profile of this compound.
-
Cough Induction: Place the conscious and unrestrained guinea pig into the plethysmograph.
-
Nebulization: Nebulize the 0.4 M citric acid solution into the chamber for a fixed period, typically 3-10 minutes.[3][14]
-
Data Recording: Record the number of coughs during the nebulization period and for a subsequent observation period (e.g., 10 minutes post-exposure). Coughs are identified by the characteristic triphasic pressure waveform and sound.
-
Data Analysis: Compare the number of coughs in the this compound-treated group to the vehicle-treated group.
Capsaicin-Induced Cough in Guinea Pigs
This protocol utilizes capsaicin to induce cough, primarily through the activation of TRPV1 receptors on sensory nerves.[12][18][19]
Materials:
-
Male Hartley guinea pigs (200-250g)
-
Whole-body plethysmograph
-
Ultrasonic nebulizer
-
Capsaicin solution (e.g., 50 µmol/L)
-
This compound formulation for inhalation or systemic administration
-
Vehicle control
Procedure:
-
Acclimatization: Follow the same acclimatization procedure as for the citric acid model.
-
This compound Administration: Administer this compound or vehicle control.
-
Cough Induction: Place the guinea pig in the plethysmograph.
-
Nebulization: Deliver the capsaicin aerosol into the chamber for a defined duration (e.g., 10 minutes).[18][19]
-
Data Recording: Record and quantify the number of coughs during and after the exposure period.
-
Data Analysis: Compare the cough counts between the this compound and vehicle control groups.
Visualizations
References
- 1. This compound in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coughing in Small Animal Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Angiotensin-Converting Enzyme Inhibitors Induce Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACE inhibitor-induced cough and bronchospasm. Incidence, mechanisms and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of cough associated with angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin-converting enzyme inhibitor-induced cough: ACCP evidence-based clinical practice guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Inhibition of citric acid- and capsaicin-induced cough by novel TRPV-1 antagonist, V112220, in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 16. Experimental models and mechanisms of enhanced coughing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pharmtech.com [pharmtech.com]
- 23. frontiersin.org [frontiersin.org]
- 24. Safety, Tolerability, and Pharmacokinetics of Single and Repeat Doses of this compound Administered via the Ellipta Dry Powder Inhaler to Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nemiralisib Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Nemiralisib (also known as GSK2269557) dosage for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Understanding this compound's Mechanism of Action
This compound is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers and inflammatory diseases, this pathway is hyperactivated.[4][5] this compound specifically targets the p110δ catalytic subunit of PI3K, which is predominantly expressed in hematopoietic cells, making it a promising therapeutic target for hematological malignancies and inflammatory disorders.[1][2][3][6] By inhibiting PI3Kδ, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical secondary messenger. This, in turn, prevents the activation of downstream effectors such as AKT and mTOR, ultimately leading to the inhibition of cell growth and survival.[3][6]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of using this compound in in vivo experiments.
Q1: What is a good starting dose for this compound in a mouse tumor xenograft model?
A1: A recommended starting point for a mouse tumor xenograft model is in the range of 25-50 mg/kg, administered orally (p.o.) once daily . This recommendation is based on doses of other PI3K inhibitors used in similar preclinical models. For instance, studies with the PI3Kδ/γ inhibitor duvelisib used 50 mg/kg in xenograft models. It is crucial to perform a dose-response study to determine the optimal dose for your specific cell line and experimental conditions.
Q2: What is a suitable vehicle for formulating this compound for oral and intravenous administration?
A2: this compound has low aqueous solubility. For oral (p.o.) administration , a common vehicle is a suspension in 0.5% carboxymethyl cellulose (CMC) in water . Other options include solutions with PEG400 or a combination of 0.25% Tween 80 and 0.5% CMC. For intravenous (i.v.) administration , a solution can be prepared in a vehicle such as 10% N-methyl-2-pyrrolidone (NMP) and 90% PEG300 . Always ensure the final formulation is a homogenous solution or a fine suspension.
Q3: How should I administer this compound to mice?
A3: For oral administration, oral gavage is a precise method to ensure accurate dosing. For intravenous administration, injection into the tail vein is the most common route. For subcutaneous administration, the loose skin on the back is a suitable injection site. Proper training in these techniques is essential to minimize stress and injury to the animals.
Q4: How can I monitor target engagement of this compound in vivo?
A4: Target engagement can be assessed by measuring the levels of downstream pharmacodynamic biomarkers in tumor or tissue samples. Key biomarkers for the PI3K pathway include:
-
Phospho-AKT (p-AKT) at Ser473: A key downstream effector of PI3K. A decrease in p-AKT levels indicates pathway inhibition.
-
Phospho-S6 Ribosomal Protein (p-S6): A downstream target of mTORC1. Reduced p-S6 levels also indicate pathway inhibition.
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3): The direct product of PI3K activity. Measuring a decrease in PIP3 levels provides a direct assessment of target inhibition.
These biomarkers can be measured using techniques such as Western blotting, immunohistochemistry (IHC), or ELISA.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lack of tumor growth inhibition | 1. Suboptimal Dosage: The dose may be too low to achieve therapeutic concentrations in the tumor. 2. Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. 3. Lack of Target Engagement: The drug may not be inhibiting the PI3Kδ pathway effectively in the tumor. 4. Tumor Model Resistance: The chosen cancer cell line may have intrinsic or acquired resistance to PI3Kδ inhibition. | 1. Dose-Escalation Study: Perform a study with increasing doses of this compound to identify the maximally effective and tolerated dose. 2. Optimize Formulation: Try alternative vehicles to improve solubility and absorption. 3. Pharmacodynamic Analysis: Measure downstream biomarkers (p-AKT, p-S6) in tumor tissue to confirm pathway inhibition. 4. Cell Line Screening: Test the sensitivity of your cell line to this compound in vitro before starting in vivo studies. |
| Observed toxicity (e.g., weight loss, lethargy) | 1. Dose is too high: The administered dose may be causing on-target or off-target toxicities. 2. Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | 1. Dose Reduction: Lower the dose of this compound. 2. Intermittent Dosing: Consider a dosing schedule with drug-free days to allow for recovery. 3. Vehicle Control Group: Always include a group of animals treated with the vehicle alone to assess its effects. |
| Difficulty in formulating this compound | 1. Low Solubility: this compound is poorly soluble in aqueous solutions. 2. Precipitation: The compound may precipitate out of solution over time. | 1. Use Appropriate Vehicles: Employ co-solvents like PEG300, PEG400, or suspending agents like CMC. 2. Fresh Preparations: Prepare the dosing solutions fresh daily. 3. Sonication: Use sonication to aid in dissolving the compound. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vivo Dosages of this compound and Other PI3K Inhibitors
| Compound | Animal Model | Disease Model | Route of Administration | Dosage | Reference |
| This compound (GSK2269557) | Rat | Th2-driven lung inflammation | Oral (p.o.) | 3 mg/kg | [1] |
| This compound (GSK2269557) | Rat | Th2-driven lung inflammation | Intravenous (i.v.) | 1 mg/kg | [1] |
| Idelalisib/Duvelisib | SCID Mice | Mantle Cell Lymphoma Xenograft | Oral (p.o.) | 50 mg/kg | |
| BKM120 | Mice | Breast Cancer Xenograft | Oral (p.o.) | 35 mg/kg | |
| BYL719 (Alpelisib) | Mice | Breast Cancer Xenograft | Oral (p.o.) | 50 mg/kg |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (Inhaled Administration)
| Dose | Cmax (pg/mL) | Tmax (hr) | AUC (pg·h/mL) | T½ (hr) | Reference |
| 500 µg | - | - | 13,100 | - | [7] |
| 750 µg | - | - | 17,200 | - | [7] |
Note: Preclinical pharmacokinetic data for this compound in various animal species is available but highly variable depending on the study and administration route.
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments.
Protocol 1: Subcutaneous Tumor Xenograft Model
-
Cell Culture: Culture the desired cancer cell line (e.g., a hematological malignancy cell line for this compound) under standard conditions.
-
Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 5 x 106 cells per 100 µL.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization and Treatment Initiation: When tumors reach a mean volume of 100-150 mm3, randomize the mice into treatment and control groups.
-
This compound Administration:
-
Treatment Group: Administer this compound orally at the determined dose (e.g., 25-50 mg/kg) once daily.
-
Control Group: Administer the vehicle solution using the same volume and schedule.
-
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Study Termination and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect tumor tissue for pharmacodynamic analysis.
Protocol 2: Assessment of Pharmacodynamic Biomarkers by Western Blot
-
Tissue Lysis: Homogenize a portion of the collected tumor tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
This technical support center provides a foundation for optimizing the use of this compound in your in vivo research. Remember that careful planning, dose optimization, and appropriate monitoring are key to obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. An open label trial of this compound, an inhaled PI3 kinase delta inhibitor for the treatment of Activated PI3 kinase Delta Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vivo models and decision trees for formulation development in early drug development: A review of current practices and recommendations for biopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with GSK-2269557
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with GSK-2269557, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK-2269557?
GSK-2269557, also known as nemiralisib, is a highly selective and potent inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3Kδ).[1][2] PI3Kδ is a lipid kinase that plays a crucial role in immune cell signaling.[1] By inhibiting PI3Kδ, GSK-2269557 blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/Akt signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, survival, and differentiation.[3]
Q2: In which research areas is GSK-2269557 commonly used?
GSK-2269557 has been primarily investigated for its anti-inflammatory properties in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][4] Given the central role of PI3Kδ in leukocyte function, it is also a valuable tool for studying immune cell signaling and inflammation in various in vitro and in vivo models.
Q3: How should I prepare a stock solution of GSK-2269557 for in vitro experiments?
For in vitro cell-based assays, GSK-2269557 can be dissolved in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.
Troubleshooting Inconsistent Results
Problem 1: High variability in cell-based assay results.
Inconsistent results in cell-based assays can arise from several factors. Here's a systematic approach to troubleshooting:
-
Cell Line Health and Passage Number:
-
Question: Could my cell line be the source of variability?
-
Answer: Yes. Ensure you are using a consistent passage number for your experiments, as cell characteristics can change over time in culture. Regularly check for mycoplasma contamination, which can significantly alter cellular responses. Maintain a healthy, sub-confluent culture and avoid using cells that have been in culture for an extended period.
-
-
Compound Stability in Media:
-
Question: Is it possible that GSK-2269557 is not stable in my cell culture medium?
-
-
Serum Concentration:
-
Question: Does the concentration of fetal bovine serum (FBS) in my medium affect the inhibitor's potency?
-
Answer: Yes, serum proteins can bind to small molecules, reducing their effective concentration. This can lead to an apparent increase in the IC50 value.[6] If you observe lower than expected potency, consider reducing the serum concentration during the treatment period or using serum-free medium, if appropriate for your cell line. Always maintain a consistent serum concentration across all wells in an experiment.
-
Problem 2: Lack of a clear dose-response in downstream signaling (e.g., p-Akt inhibition).
A flat or inconsistent dose-response curve for downstream readouts like phosphorylated Akt (p-Akt) is a common issue.
-
Experimental Timing:
-
Question: Am I measuring p-Akt levels at the optimal time point?
-
Answer: The phosphorylation of Akt in response to stimuli is often transient. It's crucial to perform a time-course experiment to determine the peak of Akt phosphorylation in your specific cell model and stimulus conditions. Inhibition by GSK-2269557 should be assessed at this peak time point.
-
-
Western Blotting Technique:
-
Question: My p-Akt western blots are inconsistent. What can I do?
-
Answer: Phospho-protein detection by western blot can be challenging. Here are some key considerations:
-
Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST, as milk can sometimes interfere with phospho-antibody binding.[7]
-
Antibody Incubation: Incubate the primary antibody overnight at 4°C with gentle agitation.[7]
-
Controls: Always include appropriate positive and negative controls. A positive control could be a lysate from cells treated with a known activator of the PI3K pathway, and a negative control could be untreated or vehicle-treated cells.
-
-
-
Cellular Uptake and Retention:
-
Question: Could issues with the compound getting into or staying in the cells explain the lack of response?
-
Answer: While specific data on the cellular uptake and retention of GSK-2269557 in various cell lines is limited, these factors can influence efficacy.[8][9] If you suspect a problem, you could investigate cellular uptake using analytical methods, although this is often complex. A simpler approach is to ensure consistent incubation times and conditions.
-
Problem 3: Unexpected or off-target effects.
Observing cellular effects that are not consistent with PI3Kδ inhibition can be perplexing.
-
Off-Target Activity:
-
Question: Does GSK-2269557 have known off-target effects?
-
Answer: GSK-2269557 is reported to be a highly selective PI3Kδ inhibitor.[2] However, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[10] If you suspect off-target effects, it is crucial to use the lowest effective concentration of the inhibitor and include appropriate controls. Comparing the effects of GSK-2269557 with other selective PI3Kδ inhibitors could also help to confirm that the observed phenotype is due to on-target inhibition.
-
Quantitative Data Summary
Table 1: In Vitro Potency of GSK-2269557
| Assay Type | Target | Cell Type/System | Potency (pIC50) | Reference |
| HTRF Assay | PI3Kδ | Biochemical | >9 | [3] |
| PBMC Assay | IFNγ release | Human PBMCs | >9 | [3] |
Table 2: In Vivo Efficacy of GSK-2269557
| Animal Model | Endpoint | Efficacy (ED50) | Reference |
| Brown Norway Rat (OVA-induced lung inflammation) | Eosinophil Recruitment | 67 µg/kg | [3] |
Experimental Protocols
Protocol 1: In Vitro PI3Kδ Inhibition Assay in Whole Blood
This protocol is adapted from a study using a PI3Kδ inhibitor in a rat whole blood assay.[11]
-
Blood Collection: Collect whole blood from the appropriate species into heparin-coated tubes.
-
Pre-treatment: Pre-incubate the whole blood for 1 hour at 37°C and 5% CO2 with varying concentrations of GSK-2269557 or vehicle (DMSO).
-
Stimulation: Add a suitable stimulant to activate the PI3Kδ pathway. For example, in rat splenic B cells, anti-IgM can be used.[11] The choice of stimulant will depend on the cell type and species.
-
Incubation: Incubate for an appropriate time to allow for pathway activation.
-
Readout: Analyze the expression of a downstream marker of PI3Kδ activation, such as CD86 on B cells, using flow cytometry.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a suitable model.
Protocol 2: Western Blot for p-Akt Inhibition
This is a general protocol for assessing the inhibition of Akt phosphorylation.
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture plate and allow them to adhere and grow to the desired confluency.
-
If necessary, serum-starve the cells for a few hours to reduce basal p-Akt levels.
-
Pre-treat the cells with a range of GSK-2269557 concentrations or vehicle for a predetermined time.
-
Stimulate the cells with a known activator of the PI3K pathway (e.g., insulin, PDGF) for the time determined to give peak p-Akt levels.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C.[7][12]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Visualizations
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of GSK-2269557.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. | BioWorld [bioworld.com]
- 2. GSK-2269557|1254036-77-5|COA [dcchemicals.com]
- 3. apexbt.com [apexbt.com]
- 4. Safety, pharmacokinetics and dose-response characteristics of GSK2269557, an inhaled PI3Kδ inhibitor under development for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular uptake and retention studies of silica nanoparticles utilizing senescent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3Kγδ inhibition suppresses key disease features in a rat model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
Nemiralisib Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Nemiralisib (also known as GSK2269557) in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide practical guidance for your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2]
Q2: How selective is this compound for PI3Kδ over other PI3K isoforms?
This compound exhibits high selectivity for PI3Kδ. Biochemical assays have demonstrated over 1000-fold selectivity for PI3Kδ compared to the closely related Class I PI3K isoforms α, β, and γ.
Q3: Are there any known off-target effects of this compound on other kinases?
While this compound is highly selective for PI3Kδ, comprehensive data from a broad kinase panel screening (kinome scan) is not publicly available. As with any kinase inhibitor, the possibility of off-target interactions at higher concentrations exists. Researchers should empirically determine the off-target profile in their specific cellular context.
Q4: Can this compound treatment lead to unexpected phenotypes in my cell culture experiments?
Unforeseen phenotypes could arise from either on-target PI3Kδ inhibition in a novel context or potential off-target effects. It is crucial to include appropriate controls to distinguish between these possibilities.
Q5: What are some general strategies to minimize or identify off-target effects?
Strategies include using the lowest effective concentration of this compound, employing a secondary inhibitor with a different chemical scaffold that targets PI3Kδ, and using genetic approaches like siRNA or CRISPR to validate that the observed phenotype is due to PI3Kδ inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected cell toxicity or reduced proliferation at high concentrations of this compound. | 1. Off-target kinase inhibition. 2. On-target toxicity in a specific cell line. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Test a structurally distinct PI3Kδ inhibitor to see if the effect is recapitulated. 3. Use a kinase inhibitor panel to screen for off-target activities at the concentration showing toxicity. |
| Observed phenotype does not align with known PI3Kδ signaling pathways. | 1. Novel role of PI3Kδ in your experimental model. 2. An off-target effect of this compound. | 1. Validate the phenotype using genetic knockdown/knockout of PI3Kδ. 2. Perform a rescue experiment by overexpressing a drug-resistant mutant of PI3Kδ. 3. Investigate potential off-targets using techniques like Cellular Thermal Shift Assay (CETSA) or proteomic profiling. |
| Inconsistent results between different batches of this compound. | 1. Variability in compound purity or storage conditions. | 1. Purchase this compound from a reputable supplier and verify its purity. 2. Aliquot the compound upon receipt and store it as recommended to avoid freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the known selectivity profile of this compound against Class I PI3K isoforms.
| Target | pKi | pIC50 | Selectivity vs. PI3Kδ |
| PI3Kδ | 9.9 | - | - |
| PI3Kα | - | 5.3 | >1000-fold |
| PI3Kβ | - | 5.8 | >1000-fold |
| PI3Kγ | - | 5.2 | >1000-fold |
Data compiled from publicly available sources.[2]
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
PCR tubes and a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the protein of interest (e.g., PI3Kδ) and a loading control
-
Secondary antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen and a 37°C water bath.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels by Western blotting using an antibody against the target protein. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Protocol 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify drug-target engagement based on Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase (e.g., PI3Kδ-NanoLuc®)
-
NanoBRET™ tracer that binds to the target protein
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Seeding: Seed the cells expressing the NanoLuc®-fusion protein into the 96-well plates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound. Add the diluted compound to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells at a predetermined concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow for compound and tracer binding to reach equilibrium.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer that can simultaneously measure donor (NanoLuc®) and acceptor (tracer) emissions.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and engagement of the target by the compound.
Visualizations
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
Technical Support Center: Nemiralisib Administration in Rodent Lung Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Nemiralisib in rodent lung models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as GSK2269557, is a potent and highly selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) with a pKi of 9.9.[1][2] PI3Kδ is a key enzyme in an intracellular signaling pathway that regulates cell growth, proliferation, survival, and differentiation, particularly in immune cells.[3] By inhibiting PI3Kδ, this compound can modulate inflammatory responses, making it a compound of interest for respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).[4][5] It has over 1000-fold selectivity for PI3Kδ compared to other PI3K isoforms (α, β, γ).[2]
Q2: What are the key challenges when administering this compound in in vivo rodent studies?
The primary challenges with this compound for in vivo studies, particularly via direct lung delivery, revolve around its physicochemical properties and the technical aspects of administration. This compound has low oral bioavailability (F=2%)[1], making direct lung administration a more targeted approach. Key challenges include:
-
Solubility: this compound is poorly soluble in aqueous solutions, requiring specific vehicle formulations for administration.
-
Vehicle Selection: The chosen vehicle must solubilize the compound without causing toxicity or inflammation in the lungs, which could confound experimental results.
-
Delivery Technique: Ensuring accurate and consistent delivery to the lungs is critical. Techniques like oropharyngeal aspiration and intratracheal instillation have different levels of precision and potential for variability.[6][7]
-
Dose Uniformity: Achieving uniform distribution of the compound across the lung lobes can be difficult and is highly dependent on the administration technique.[8]
Q3: What is the PI3Kδ signaling pathway targeted by this compound?
This compound targets the PI3Kδ signaling cascade, which is crucial for immune cell function. The pathway is initiated by the phosphorylation of PIP2 to generate PIP3, a reaction regulated by PI3Ks.[3] This cascade influences downstream effectors like AKT, mTOR, and FOXO, which control cellular processes.[3] In inflammatory conditions, this pathway can be hyperactive.
Figure 1. Simplified PI3Kδ signaling pathway inhibited by this compound.
Troubleshooting Guide
Problem 1: Low or Inconsistent this compound Concentration in Lung Tissue
This issue often points to problems with the formulation or the delivery technique.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility / Precipitation | 1. Prepare a fresh formulation immediately before use. 2. Use a recommended vehicle such as DMSO diluted with PEG300, Tween80, and ddH₂O. 3. Visually inspect the solution for any precipitation before administration. | This compound has low aqueous solubility and can precipitate out of solution, especially if stored. Using co-solvents and surfactants helps maintain solubility. |
| Inaccurate Delivery | 1. Refine the administration technique (see Protocol section). 2. Use a non-surgical intratracheal (IT) method for higher lung deposition (up to 92%) compared to oropharyngeal aspiration (around 63%).[7] 3. For oropharyngeal aspiration, ensure the tongue is gently moved aside and the nares are blocked to prevent swallowing.[6][9] | Improper technique can lead to dosing the esophagus instead of the trachea, significantly reducing the amount of compound reaching the lungs.[10] IT instillation is more precise but technically challenging.[7] |
| Animal-to-Animal Variability | 1. Ensure consistent anesthesia depth and duration. 2. Standardize the volume and speed of instillation. 3. Use an intubation platform to maintain a consistent angle and neck extension for each animal.[11] | Anesthesia can affect breathing patterns and dose distribution.[7][12] Procedural consistency is key to reducing inter-animal variability.[8] |
Problem 2: Vehicle-Induced Lung Inflammation or Toxicity
The delivery vehicle itself can cause inflammation, confounding the interpretation of this compound's effects.
| Potential Cause | Troubleshooting Step | Rationale |
| DMSO Toxicity | 1. Minimize the final concentration of DMSO in the administered solution. 2. Always run a "vehicle-only" control group to assess baseline inflammation. | High concentrations of DMSO can cause local irritation and systemic toxicity.[13][14] The vehicle control group is essential to differentiate the effects of the vehicle from the effects of this compound. |
| Instillation Procedure Trauma | 1. Use a flexible, soft catheter instead of a rigid steel needle for instillation to minimize physical injury to the trachea.[15] 2. Ensure the instillation volume is appropriate for the animal's size (e.g., typically 50 µL for a mouse).[6] 3. Administer the fluid gently and follow with a small bolus of air (e.g., 50-200 µL) to help distribute the liquid.[11][15] | The physical act of intubation and instillation can cause a transient inflammatory response.[15] Overly large volumes can cause asphyxiation, while forceful injection can damage lung tissue.[10] |
Problem 3: High Systemic Exposure Despite Local Lung Delivery
While the goal is targeted lung delivery, some of the compound may be absorbed systemically.
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Absorption from Lungs | 1. Acknowledge that some systemic absorption is expected. 2. Measure plasma concentrations of this compound in a satellite group of animals to quantify systemic exposure. | The lungs have a large surface area and are highly vascularized, leading to rapid absorption of some compounds into the bloodstream.[16] |
| Gastrointestinal Absorption | 1. Improve delivery technique to minimize deposition in the oropharynx, which leads to swallowing.[6] 2. Consider that a portion of the inhaled dose is cleared via the mucociliary escalator and subsequently swallowed. | Oropharyngeal aspiration can result in a portion of the dose being swallowed and entering the GI tract.[6] Although oral bioavailability is low, it is not zero.[1] |
Experimental Protocols & Data
This compound Formulation for In Vivo Lung Delivery
Due to its poor water solubility, this compound requires a specific vehicle for administration. The following table summarizes a common formulation strategy.
| Component | Purpose | Example Ratio (for 1 mL) | Reference |
| DMSO | Primary Solvent | 50 µL (of 88 mg/mL stock) | |
| PEG300 | Co-solvent | 400 µL | |
| Tween80 | Surfactant/Emulsifier | 50 µL | |
| ddH₂O or Saline | Diluent | 500 µL | |
| Note: This formulation should be prepared fresh and used immediately for optimal results.[1] |
Protocol 1: Oropharyngeal Aspiration (OPA)
This is a non-invasive technique for delivering substances to the lungs.[8]
Figure 2. Step-by-step workflow for oropharyngeal aspiration in a mouse.
Key Considerations for OPA:
-
Efficacy: This method delivers approximately 63 ± 8% of the instilled dose to the lungs.[7]
-
Variability: A significant portion of the dose may be deposited in the oral cavity and subsequently swallowed.[6]
-
Anesthesia: The choice of anesthetic can impact breathing and dose distribution.[12]
Protocol 2: Intratracheal (IT) Instillation
This is a more direct and precise method for lung delivery.[7]
-
Anesthetize the mouse and place it on an intubation platform, typically on its back at a 40-degree slope.[15]
-
Visualize the trachea by extending the neck and using a cold light source to illuminate the larynx.[11]
-
Gently move the tongue aside with forceps or a small spatula.[15]
-
Insert a catheter (e.g., a 22-gauge flexible catheter) through the vocal cords into the trachea.[11] Do not insert too deeply to avoid unilateral dosing.[11]
-
Confirm placement by observing respiratory movements.
-
Instill the this compound solution (e.g., 50 µL) through the catheter, followed immediately by a bolus of air (e.g., 200 µL) to ensure the full dose is delivered deep into the lungs.[15]
-
Slowly remove the catheter and monitor the animal's recovery.[11]
Comparison of Lung Delivery Techniques
The choice of delivery method is a critical decision in study design.
| Technique | Lung Deposition Efficiency | Invasiveness | Pros | Cons |
| Oropharyngeal Aspiration (OPA) | ~63%[7] | Low (Non-invasive) | Technically simple, rapid.[8] | Higher variability, potential for oral/GI deposition.[6] |
| Intratracheal Instillation (IT) | ~92%[7] | High (Requires intubation) | High accuracy, reproducible lung dose.[7] | Technically challenging, risk of tracheal injury.[10][15] |
Troubleshooting Logic Diagram
Figure 3. Logic diagram for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. This compound in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. karger.com [karger.com]
- 11. jove.com [jove.com]
- 12. Optimizing anesthesia and delivery approaches for dosing into lungs of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intratracheal instillation for the testing of pulmonary toxicity in mice—Effects of instillation devices and feed type on inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physiologically Based Pharmacokinetic Modelling of Inhaled this compound: Mechanistic Components for Pulmonary Absorption, Systemic Distribution, and Oral Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Nemiralisib Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the in vivo target engagement of nemiralisib, a potent and selective inhaled inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ). The development of this compound (formerly GSK2269557) for inflammatory respiratory diseases was halted due to a lack of clinical efficacy. Notably, clinical studies have reported conflicting findings regarding its ability to engage its target in the lung. One study in patients with Activated PI3K Delta Syndrome (APDS) found no convincing evidence of target engagement, while another study in Chronic Obstructive Pulmonary Disease (COPD) patients demonstrated a significant reduction in the downstream biomarker phosphatidylinositol (3,4,5)-trisphosphate (PIP3) in induced sputum.
This guide will objectively compare various experimental approaches to assess the in vivo target engagement of PI3Kδ inhibitors, providing supporting data and detailed protocols to aid researchers in designing robust validation studies.
The PI3Kδ Signaling Pathway: A Visual Overview
The PI3Kδ signaling pathway is a critical regulator of immune cell function. Upon activation by cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to cellular responses such as proliferation, survival, and inflammation. A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3.
Caption: The PI3Kδ signaling pathway and the point of inhibition by this compound.
Methodologies for In Vivo Target Engagement Validation
Several methods can be employed to assess the in vivo target engagement of this compound. These techniques vary in their directness of measuring target binding versus downstream pathway modulation.
Measurement of PIP3 Levels in Biological Matrices
This method directly quantifies the product of PI3Kδ activity, providing a proximal biomarker of target engagement.
Experimental Protocol: Lipid Extraction and Quantification from Sputum by Mass Spectrometry
-
Sputum Induction and Processing:
-
Induce sputum following a standardized protocol, for example, by inhalation of nebulized hypertonic saline (3-5%).
-
Select sputum plugs and treat with dithiothreitol (DTT) to dissociate mucus.
-
Centrifuge to pellet cells and separate from the supernatant.
-
-
Lipid Extraction (Modified Bligh and Dyer Method):
-
To the cell pellet, add a mixture of chloroform and methanol (e.g., 1:2 v/v) and vortex thoroughly.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous and organic phases. The lipids will be in the lower organic phase.
-
Carefully collect the lower organic phase.
-
-
Mass Spectrometry Analysis:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., a mixture of acetonitrile, isopropanol, and water).
-
Analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a method optimized for phosphoinositide separation and detection.
-
Caption: Workflow for PIP3 measurement in induced sputum.
Assessment of Downstream Signaling: p-Akt and p-S6
Measuring the phosphorylation status of downstream effectors like Akt and the ribosomal protein S6 (a substrate of the mTORC1 complex, which is downstream of Akt) provides an indication of pathway inhibition.
Experimental Protocol: Immunohistochemistry (IHC) for p-Akt in Lung Tissue
-
Tissue Collection and Fixation:
-
Harvest lung tissue from animal models and fix in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate tissue sections.
-
Perform heat-induced epitope retrieval using a citrate-based buffer.
-
-
Immunostaining:
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Image the stained slides and quantify the staining intensity and the percentage of positive cells in the relevant cell types (e.g., inflammatory infiltrates).
-
Caption: Workflow for p-Akt immunohistochemistry in lung tissue.
Phospho-Flow Cytometry for Single-Cell Analysis
Phospho-flow cytometry allows for the quantification of phosphorylated proteins within specific immune cell subsets in heterogeneous samples like blood or bronchoalveolar lavage (BAL) fluid.
Experimental Protocol: p-Akt Measurement in BAL Fluid Cells
-
BAL Fluid Collection and Cell Isolation:
-
Perform bronchoalveolar lavage on animal models using sterile saline.
-
Centrifuge the BAL fluid to pellet the cells.
-
-
Cell Stimulation and Fixation:
-
Resuspend cells and stimulate with a relevant agonist to activate the PI3K pathway (or use unstimulated for basal levels).
-
Fix the cells immediately with paraformaldehyde to preserve the phosphorylation state.
-
-
Permeabilization and Staining:
-
Permeabilize the cells with cold methanol to allow intracellular antibody access.
-
Stain with a fluorescently-labeled antibody against p-Akt (Ser473) and antibodies against cell surface markers to identify specific cell populations (e.g., CD45 for total leukocytes, Siglec-F for eosinophils, Ly6G for neutrophils in mice).
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the cell populations of interest and quantify the mean fluorescence intensity (MFI) of the p-Akt signal.
-
Caption: Workflow for phospho-flow cytometry of BAL fluid cells.
Comparative Analysis of In Vivo Target Engagement Data
The following table summarizes available quantitative data for this compound and other PI3K inhibitors. It is important to note that these data are from different studies, employing varied models and methodologies, which precludes a direct, definitive comparison.
| Compound | Target | Model/System | Biomarker | Dose/Concentration | Observed Effect | Reference |
| This compound (GSK2269557) | PI3Kδ | COPD Patients | PIP3 in induced sputum | 2 mg, repeat dose | 36% decrease vs. placebo | |
| This compound (GSK2269557) | PI3Kδ | APDS Patients | PIP3 in induced sputum | Not specified | No meaningful change | |
| MEN1611 | PI3Kα/β/γ | NSCLC Xenograft | p-Akt (Ser473) | 4h post-treatment | Decrease in p-Akt | |
| Idelalisib | PI3Kδ | B-ALL patient samples | p-Akt (Ser473) | Not specified | Decreased p-Akt | |
| AZD8154 | PI3Kγδ | Rat asthma model | CD86 expression (PI3Kδ activation marker) | Not specified | Concentration-dependent inhibition |
Discussion and Recommendations
The conflicting reports on this compound's in vivo target engagement highlight the complexities of drug delivery and biomarker assessment for inhaled therapies. The demonstration of a significant reduction in sputum PIP3 in COPD patients suggests that target engagement can be achieved, but this may be dependent on the patient population, disease state, and specific assay used. The lack of an observed effect in APDS patients could be due to factors such as pre-existing lung damage affecting drug retention.
Comparison of Methodologies:
-
PIP3 Measurement: As the direct product of PI3Kδ, PIP3 is the most proximal and arguably the most direct biomarker of target engagement. However, its measurement is technically challenging, requiring specialized lipid extraction and mass spectrometry.
-
p-Akt/p-S6 Analysis: These are well-established downstream biomarkers. IHC is useful for assessing spatial distribution in tissues, while Western blotting of tissue lysates provides a more quantitative measure. Phospho-flow cytometry offers the advantage of single-cell resolution within specific immune cell populations. A potential drawback is that signaling pathways can have redundant and feedback mechanisms, which might complicate the interpretation of results.
-
Direct Target Binding Assays (CETSA and ABPP): The Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP) are powerful techniques to confirm direct binding of a drug to its target in a cellular or in vivo context. These methods are less commonly used for clinical validation but are invaluable in preclinical research to unequivocally demonstrate target engagement.
Recommendations for Future Studies:
For a definitive assessment of in vivo target engagement of this compound or other inhaled PI3Kδ inhibitors, a multi-faceted approach is recommended:
-
Direct Target Occupancy: Employ methods like CETSA or ABPP in preclinical animal models to confirm direct binding of the inhibitor to PI3Kδ in lung tissue.
-
Proximal Biomarker Analysis: Measure PIP3 levels in relevant biological matrices such as BAL fluid or induced sputum.
-
Downstream Pathway Modulation: Use phospho-flow cytometry on BAL cells and/or IHC on lung tissue to assess the phosphorylation status of key downstream effectors like Akt and S6.
-
Head-to-Head Comparisons: When possible, include a positive control PI3Kδ inhibitor with known in vivo activity in a relevant respiratory model to benchmark the performance of the test compound.
By combining these approaches, researchers can build a robust body of evidence to confidently validate the in vivo target engagement of novel PI3Kδ inhibitors, thereby de-risking their progression into clinical development.
Efficacy Showdown: Nemiralisib vs. Corticosteroids in Preclinical Inflammatory Models
An Indirect Comparison of Therapeutic Potential in Animal Studies
In the landscape of anti-inflammatory drug development, the pursuit of targeted therapies with improved safety profiles over broad-acting agents like corticosteroids is a paramount goal. Nemiralisib, a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), emerged as a promising candidate for inflammatory respiratory diseases. This guide provides an objective, data-driven comparison of the preclinical efficacy of this compound against that of corticosteroids in various animal models of inflammation.
Disclaimer: No direct head-to-head comparative studies between this compound and corticosteroids in the same animal model were identified in the public domain. The following comparison is synthesized from data reported in separate preclinical studies. The development of this compound for asthma and chronic obstructive pulmonary disease (COPD) has been discontinued, limiting the availability of extensive preclinical data.
At a Glance: Comparative Efficacy Data
The following tables summarize the quantitative efficacy data for this compound and various corticosteroids in relevant animal models of inflammation.
Table 1: Efficacy of this compound in a Rat Model of Allergic Airway Inflammation
| Compound | Animal Model | Key Efficacy Parameter | Result |
| This compound (GSK2269557) | Rat Ovalbumin (OVA)-Induced Allergic Airway Inflammation | Eosinophil Recruitment | EC50 = 67 µg/kg[1] |
Table 2: Efficacy of Corticosteroids in Animal Models of Lung Inflammation
| Compound | Animal Model | Key Efficacy Parameters | Results |
| Dexamethasone (0.5 mg/kg, i.v.) | Rabbit Lipopolysaccharide (LPS)-Induced Acute Lung Injury | Neutrophil count in BALF | Significant reduction vs. untreated ALI group |
| IL-1β concentration in lung | Significant reduction vs. untreated ALI group | ||
| Lung edema (wet/dry ratio) | Significant reduction vs. untreated ALI group | ||
| Dexamethasone (5 and 10 mg/kg, i.p.) | Mouse LPS-Induced Acute Lung Injury | Neutrophil and lymphocyte count in BALF | Significant reversal of LPS-induced increase |
| IL-6 and TNF-α cytokine levels in BALF | Significant reversal of LPS-induced increase | ||
| IL-6 and TNF-α mRNA expression in lung | Significant reversal of LPS-induced increase | ||
| Budesonide (100 µg/kg, inhaled) | Mouse Ovalbumin (OVA)-Induced Asthma | Allergic airway inflammation score | 2.90 ± 0.18 (vs. 4.80 ± 0.20 in OVA group, p < 0.01) |
| Percentage vascularity in lung tissue | 0.78 ± 0.14 (vs. 2.83 ± 0.90 in OVA group, p < 0.01) | ||
| HIF-1α expression (immunohistochemistry) | 71.70 ± 1.40 (vs. 89.60 ± 0.79 in OVA group, p < 0.001) | ||
| VEGF expression (immunohistochemistry) | 26.30 ± 1.03 (vs. 93.30 ± 1.54 in OVA group, p < 0.001) |
Table 3: Efficacy of Corticosteroids in a Mouse Model of Arthritis
| Compound | Animal Model | Key Efficacy Parameters | Results |
| Prednisolone (0.3-9 mg/kg) | Mouse Collagen-Induced Arthritis (CIA) | Clinical score | Dose-dependent reduction (ED50 = 1.1 mg/kg) |
| IL-1β protein levels in joints | Dose-dependent reduction (ED50 = 1.5 mg/kg) | ||
| IL-6 protein levels in joints | Dose-dependent reduction (ED50 = 0.7 mg/kg) |
Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of this compound and corticosteroids are mediated through distinct signaling pathways.
Caption: this compound Signaling Pathway.
Caption: Corticosteroid Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Ovalbumin (OVA)-Induced Asthma Model in Mice (for Budesonide study)
-
Animals: Female BALB/c mice.
-
Sensitization: Mice were sensitized with intraperitoneal injections of 10 µg of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0, 7, and 14.
-
Challenge: From day 21, mice were challenged with an aerosolized 2.5% OVA solution for 30 minutes, seven times over a week.
-
Treatment: The budesonide-treated group received nebulized budesonide (1 mg in 3 mL normal saline) for 30 minutes prior to each OVA challenge.
-
Outcome Measures: At 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) was collected for inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages). Lung tissues were processed for histopathological analysis to assess inflammation, vascularity, and for Western blotting to measure protein expression of HIF-1α and VEGF.
Caption: Generalized Experimental Workflow.
Collagen-Induced Arthritis (CIA) in Mice (for Prednisolone study)
-
Animals: DBA/1 mice.
-
Induction of Arthritis: Mice were immunized on day 0 with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). On day 21, a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) was administered.
-
Treatment: Prednisolone (at doses of 0.3, 1, 3, and 9 mg/kg) or vehicle was administered orally once daily from the onset of clinical signs of arthritis.
-
Outcome Measures: The severity of arthritis was assessed daily using a clinical scoring system (0-4 scale per paw). At the end of the study, joint tissues were collected for the measurement of cytokine levels (IL-1β, IL-6, and TNF-α) by ELISA and mRNA expression by RT-PCR.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice (for Dexamethasone study)
-
Animals: C57BL/6 mice.
-
Induction of Injury: Acute lung injury was induced by intranasal administration of lipopolysaccharide (LPS) from E. coli.
-
Treatment: Dexamethasone (5 or 10 mg/kg) was administered intraperitoneally for seven days prior to the LPS challenge.
-
Outcome Measures: 24 hours after LPS administration, BALF was collected to determine total and differential inflammatory cell counts and cytokine levels (IL-6, TNF-α). Lung tissues were harvested for histological examination and analysis of gene expression of inflammatory mediators by RT-PCR.
Summary and Conclusion
The available preclinical data, although from disparate studies, suggest that both this compound and corticosteroids are effective in reducing inflammation in animal models. This compound demonstrated potent inhibition of eosinophil recruitment in a rat model of allergic airway inflammation, a key feature of asthma. Corticosteroids, as exemplified by dexamethasone, budesonide, and prednisolone, showed broad anti-inflammatory effects across models of acute lung injury, asthma, and arthritis, significantly reducing inflammatory cell infiltration, pro-inflammatory cytokine production, and clinical signs of disease.
The targeted mechanism of this compound, focusing on the PI3Kδ pathway predominantly expressed in leukocytes, theoretically offers a more specific anti-inflammatory action compared to the broad immunosuppressive effects of corticosteroids, which act via the glucocorticoid receptor present in nearly all cell types. This targeted approach holds the potential for a better safety profile with fewer off-target effects.
However, it is crucial to note that the preclinical promise of this compound did not translate into sufficient clinical efficacy in later-stage trials for asthma and COPD, leading to the discontinuation of its development for these indications. In contrast, corticosteroids remain a cornerstone of anti-inflammatory therapy for a wide range of diseases, despite their well-documented side effects with long-term use.
This comparison underscores the complexities of translating preclinical findings to clinical success. While targeted therapies like this compound show clear efficacy in specific animal models, the multifaceted nature of human inflammatory diseases often necessitates the broader and more potent, albeit less specific, action of corticosteroids. Future research will continue to explore novel targets and combination therapies to achieve the efficacy of corticosteroids with a more favorable safety profile.
References
A Comparative Analysis of Nemiralisib and Duvelisib: Two PI3K Inhibitors with Divergent Paths
In the landscape of targeted therapies, phosphoinositide 3-kinase (PI3K) inhibitors have emerged as a critical class of drugs. This guide provides a comparative analysis of two such inhibitors, Nemiralisib and Duvelisib. While both modulate the PI3K signaling pathway, their development trajectories, target specificities, and clinical applications have been markedly different. This analysis is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview based on available preclinical and clinical data.
It is important to note that a direct head-to-head comparison of this compound and Duvelisib is challenging, as they have been developed for distinct therapeutic areas: this compound primarily for inflammatory respiratory diseases and Duvelisib for hematologic malignancies.
Mechanism of Action: A Tale of Two Isoforms
This compound is a potent and highly selective inhibitor of the PI3Kδ (delta) isoform.[1][2] The PI3Kδ isoform is predominantly expressed in leukocytes and plays a crucial role in the activation, differentiation, and function of these immune cells.[3][4] By targeting PI3Kδ, this compound was investigated for its potential to modulate the inflammatory responses in respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD) and Activated PI3K Delta Syndrome (APDS).[4][5]
Duvelisib , in contrast, is a dual inhibitor of both PI3Kδ and PI3Kγ (gamma) isoforms.[3][6][7] While the inhibition of PI3Kδ targets the survival and proliferation of malignant B-cells, the concurrent inhibition of PI3Kγ is thought to modulate the tumor microenvironment by interfering with T-cell and myeloid cell signaling, thereby reducing inflammation and cellular migration.[7][8][9] This dual mechanism of action underpins its efficacy in various B-cell malignancies.[10][11]
Signaling Pathway Overview
The PI3K pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The distinct targeting of PI3K isoforms by this compound and Duvelisib leads to different downstream effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring PI3Kδ Molecular Pathways in Stable COPD and Following an Acute Exacerbation, Two Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Duvelisib - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 8. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of PI3K Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking GSK-2269557: A Comparative Guide to Emerging PI3K Inhibitors in Respiratory and Inflammatory Disease
Introduction: The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and inflammation.[1][2] Its aberrant activation is a hallmark of various diseases, from cancer to chronic inflammatory conditions. In respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD), the PI3K pathway, particularly the delta (δ) isoform, plays a pivotal role in the recruitment and activation of leukocytes, driving airway inflammation.[3][4] This has positioned PI3K inhibitors as a promising therapeutic class. GSK-2269557 (Nemiralisib), a potent and selective inhaled PI3Kδ inhibitor, has emerged as a key candidate for treating these conditions. This guide provides an objective comparison of GSK-2269557 against other emerging PI3K inhibitors with varying isoform selectivity and mechanisms of action, supported by experimental data and detailed protocols.
The PI3K Signaling Pathway
The PI3K family of lipid kinases phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream proteins like Akt, which in turn modulates a cascade of effectors, including the mammalian target of rapamycin (mTOR).[6] This pathway is integral to immune cell signaling.[7] PI3Kδ is highly expressed in leukocytes, making it an attractive target for inflammatory diseases.[3]
Comparative Analysis of PI3K Inhibitors
The following tables summarize the key characteristics and performance data of GSK-2269557 and selected emerging PI3K inhibitors. These competitors were chosen based on their distinct selectivity profiles: PI3Kδ selective (Idelalisib), dual PI3Kδ/γ (Duvelisib), pan-Class I (Pictilisib), and dual PI3K/mTOR (Voxtalisib, Omipalisib).
Table 1: Inhibitor Characteristics and Selectivity
| Inhibitor | Target(s) | Mechanism | Developer / Marketer | Key Therapeutic Area(s) |
| GSK-2269557 (this compound) | PI3Kδ | Selective PI3Kδ Inhibitor | GlaxoSmithKline | Asthma, COPD [3] |
| Idelalisib (Zydelig®) | PI3Kδ | Selective PI3Kδ Inhibitor | Gilead Sciences | Hematologic Malignancies[8] |
| Duvelisib (Copiktra®) | PI3Kδ, PI3Kγ | Dual PI3Kδ/γ Inhibitor | Verastem, Inc. | Hematologic Malignancies[9][10] |
| Pictilisib (GDC-0941) | Pan-Class I PI3K (α, β, δ, γ) | Pan-PI3K Inhibitor | Genentech / Roche | Solid Tumors[11][12] |
| Voxtalisib (SAR245409) | Pan-Class I PI3K, mTOR | Dual PI3K/mTOR Inhibitor | Sanofi / Exelixis | Solid Tumors, Lymphoma[13][14] |
| Omipalisib (GSK2126458) | Pan-Class I PI3K, mTOR | Dual PI3K/mTOR Inhibitor | GlaxoSmithKline | Solid Tumors, IPF[6][15] |
Table 2: Potency and Preclinical Efficacy
| Inhibitor | PI3Kδ Potency (pKi / IC50) | Selectivity Profile | Preclinical Model Efficacy |
| GSK-2269557 | pKi = 9.9 [16] | >1,000-fold vs PI3Kα, β, γ [16] | ED50 = 67 µg/kg (Rat, OVA-induced lung eosinophilia)[5][16] |
| Idelalisib | IC50 = 2.5 nM | ~40- to 300-fold vs PI3Kα, β, γ | Induces apoptosis in malignant B-cell lines and primary tumor cells.[17] |
| Duvelisib | PI3Kδ IC50 = 2.5 nM; PI3Kγ IC50 = 27 nM | Selective for δ and γ isoforms | Inhibits BCR signaling and chemotaxis of malignant B-cells.[18] |
| Pictilisib | PI3Kδ IC50 = 3 nM | Pan-inhibitor: PI3Kα (3 nM), PI3Kβ (33 nM), PI3Kγ (75 nM)[19] | 83% tumor growth inhibition (U87MG glioblastoma xenograft).[20] |
| Voxtalisib | PI3Kγ IC50 = 9 nM (most potent) | Pan-PI3K and mTOR inhibitor | Inhibits phosphorylation of AKT, p70S6K, and S6 in tumor cell lines.[14] |
| Omipalisib | Ki = 0.024 nM | Potent pan-PI3K and mTOR (Ki = 0.18 nM) inhibitor[21] | Dose-dependent tumor growth inhibition (BT474 xenograft).[21] |
Table 3: Clinical Development and Key Findings
| Inhibitor | Phase of Development | Route | Key Clinical Findings |
| GSK-2269557 | Phase II [22] | Inhaled | Acceptable safety profile in COPD; reduced sputum IL-6 and IL-8 levels. [23] |
| Idelalisib | Approved | Oral | Approved for relapsed CLL, FL, and SLL.[24] |
| Duvelisib | Approved | Oral | Approved for relapsed/refractory CLL and SLL.[10] |
| Pictilisib | Phase II | Oral | Safely administered with on-target activity; recommended Phase II dose of 330mg daily.[19] |
| Voxtalisib | Phase II | Oral | Showed acceptable safety profile in solid tumors.[25] |
| Omipalisib | Phase I/II | Oral | Investigated in solid tumors and IPF; showed dose-dependent inhibition of PI3K/mTOR pathway.[15] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing the performance of PI3K inhibitors. Below are representative protocols for key assays cited in the data tables.
In Vitro Kinase Inhibition Assay (HTRF)
This assay quantifies the potency of a compound against specific PI3K isoforms.
-
Objective: To determine the IC50 or Ki value of an inhibitor against PI3K isoforms (α, β, δ, γ).
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the enzymatic activity of PI3K. The kinase phosphorylates a PIP2 substrate, producing PIP3. A biotinylated PIP3 detector protein and a fluorescently labeled antibody bind to the PIP3, bringing a donor and acceptor fluorophore into proximity and generating a FRET signal. An inhibitor will reduce PIP3 production, leading to a decrease in the FRET signal.
-
Procedure:
-
Recombinant human PI3K isoforms are incubated in a kinase buffer.
-
A serial dilution of the test inhibitor (e.g., GSK-2269557) is added to the wells of a microplate.
-
The kinase reaction is initiated by adding ATP and a PIP2 substrate.
-
The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
-
The reaction is stopped, and the detection reagents (e.g., biotin-PIP3 detector, streptavidin-Europium cryptate, and an anti-GST-XL665 antibody) are added.
-
After a final incubation period, the plate is read on a TR-FRET compatible reader, measuring fluorescence at two wavelengths.
-
The ratio of the two fluorescence signals is used to calculate the percent inhibition, and data are fitted to a dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (CellTiter-Glo®)
This assay measures the effect of an inhibitor on the proliferation of cancer cell lines.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a compound in a panel of cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Procedure:
-
Tumor cells (e.g., BT474, U87MG) are seeded into 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test inhibitor (e.g., Omipalisib) and incubated for 72 hours.[21]
-
An equal volume of CellTiter-Glo® reagent is added to each well.
-
The plate is agitated for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
Results are expressed as a percentage of the vehicle-treated control, and a dose-response curve is generated to calculate the GI50 value.
-
In Vivo Model of Allergic Airway Inflammation
This protocol describes a common animal model used to assess the efficacy of inhaled anti-inflammatory compounds.
-
Objective: To evaluate the in vivo efficacy (ED50) of an inhaled inhibitor in reducing airway inflammation.
-
Model: Ovalbumin (OVA)-sensitized Brown Norway rats are used to model Th2-driven allergic asthma.[16]
-
Procedure:
-
Sensitization: Rats are sensitized via intraperitoneal injections of OVA mixed with an adjuvant (e.g., alum).
-
Drug Administration: Several weeks after sensitization, rats receive the test compound (e.g., inhaled GSK-2269557) or vehicle control.
-
Challenge: Shortly after drug administration, animals are challenged with an aerosolized solution of OVA to induce an inflammatory response in the lungs.
-
Endpoint Measurement: 24 hours post-challenge, animals are euthanized. Bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs.
-
Analysis: The total number of cells and the differential cell counts (especially eosinophils) in the BAL fluid are determined.
-
Efficacy Calculation: The dose-dependent reduction in eosinophil recruitment to the lungs is analyzed to calculate the ED50 value.
-
Conclusion
GSK-2269557 stands out as a highly potent and selective PI3Kδ inhibitor with a promising profile for inhaled delivery in respiratory diseases. Its exquisite selectivity for the δ isoform is designed to maximize anti-inflammatory effects within the lungs while minimizing the systemic side effects associated with broader PI3K inhibition.[3][16] In contrast, pan-PI3K inhibitors like Pictilisib or dual PI3K/mTOR inhibitors such as Omipalisib and Voxtalisib, while potent, carry a higher risk of systemic adverse events due to their broad activity, making them more suitable for oncology applications.[26] Dual PI3Kδ/γ inhibitors like Duvelisib offer a targeted approach for hematologic malignancies by disrupting both B-cell and T-cell signaling.[10][27] The clinical data showing GSK-2269557's ability to reduce key inflammatory biomarkers in the sputum of COPD patients supports its mechanism of action and therapeutic potential.[23] For researchers in respiratory drug development, GSK-2269557 represents a benchmark for targeted, inhaled anti-inflammatory therapy, offering a clear advantage in its selectivity profile and localized delivery compared to systemically administered, broader-spectrum PI3K inhibitors.
References
- 1. The Mechanisms and Therapeutic Implications of PI3K Signaling in Airway Inflammation and Remodeling in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Progression of the PI3K/Akt signaling pathway in chronic obstructive pulmonary disease [frontiersin.org]
- 3. GSK-2269557|1254036-77-5|COA [dcchemicals.com]
- 4. advances-in-the-discovery-of-novel-inhaled-pi3k-inhibitors-for-the-treatment-of-asthma - Ask this paper | Bohrium [bohrium.com]
- 5. apexbt.com [apexbt.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. | BioWorld [bioworld.com]
- 8. Zydelig (Idelalisib): First-in-Class PI3 Kinase Inhibitor Approved for the Treatment of 3 Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. mdpi.com [mdpi.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Voxtalisib - Wikipedia [en.wikipedia.org]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. caymanchem.com [caymanchem.com]
- 17. tga.gov.au [tga.gov.au]
- 18. oncologynewscentral.com [oncologynewscentral.com]
- 19. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. selleckchem.com [selleckchem.com]
- 22. | BioWorld [bioworld.com]
- 23. Safety, pharmacokinetics and dose-response characteristics of GSK2269557, an inhaled PI3Kδ inhibitor under development for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. go.drugbank.com [go.drugbank.com]
- 25. Voxtalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PI3K Signaling in Mechanisms and Treatments of Pulmonary Fibrosis Following Sepsis and Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Nemiralisib
This document provides crucial safety and logistical information for the proper handling and disposal of Nemiralisib (also known as GSK-2269557), a phosphoinositide 3-kinase δ (PI3Kδ) inhibitor used in research. Adherence to these procedures is vital for ensuring personnel safety and environmental protection.
Hazard and Safety Data
This compound is classified as a hazardous substance. All personnel handling this compound must be fully aware of its potential risks and take appropriate precautions. The following table summarizes key hazard information derived from safety data sheets (SDS).
| Hazard Category | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1] |
| Skin Irritation | H315 | Causes skin irritation. | |
| Eye Irritation | H319 | Causes serious eye irritation. | |
| Respiratory Irritation | H335 | May cause respiratory irritation. | |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. | |
| Hazardous to the Aquatic Environment (Chronic) | H410 / H412 | Very toxic to aquatic life with long lasting effects. Harmful to aquatic life with long lasting effects. | [1] |
Experimental Protocol: this compound Waste Disposal
The required method for the disposal of this compound and its associated waste is incineration by a licensed environmental management vendor.[2] Do not dispose of this compound down the drain or in regular trash.[3]
1. Required Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment at all times, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[1]
-
When handling the powder form outside of a certified chemical fume hood, a suitable respirator is required.[1]
2. Waste Segregation and Collection:
-
Solid Waste:
- Pure Compound/Unused Product: Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
- Contaminated Labware: All disposable items that have come into direct contact with this compound (e.g., pipette tips, weigh boats, gloves, bench paper) must be considered hazardous waste.
- Collect these contaminated materials in a dedicated, sealed, and clearly labeled hazardous waste container (e.g., a labeled bag or bin).
-
Liquid Waste:
3. Spillage Management:
-
Evacuate non-essential personnel from the area.[4]
-
Ensure adequate ventilation. Avoid breathing dust.[4]
-
For solid spills, carefully sweep up the material or use a HEPA-filtered vacuum. Avoid generating dust.[4]
-
For liquid spills, cover with a suitable absorbent material.[4]
-
Collect the spillage and absorbed material into a sealed, labeled hazardous waste container.[1]
-
Clean the spill area thoroughly with soap and water.
4. Storage and Disposal:
-
Store all this compound waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2]
-
Ensure all waste is documented on a hazardous waste manifest for tracking purposes, as required by regulations.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound waste segregation and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
